LY3200882
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFMWIDAKQFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898283-02-7 | |
| Record name | LY-3200882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3200882 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-3200882 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of LY3200882: A Technical Guide
Introduction
LY3200882 is a next-generation, orally bioavailable, small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] In the context of cancer, TGF-β signaling exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immune evasion in advanced disease.[1] Elevated TGF-β levels are often associated with poor prognosis in various cancers.[3] this compound was developed by Eli Lilly and Company as a more potent and selective successor to the first-generation TGFβR1 inhibitor, galunisertib (LY2157299).[1][3] Preclinical studies demonstrated its superiority over galunisertib in terms of pharmacokinetics, pharmacodynamics, and toxicology.[1][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the serine/threonine kinase domain of TGFβR1.[1][3] By binding to the ATP-binding site of the receptor, it prevents the phosphorylation and activation of downstream signaling molecules, primarily the SMAD proteins (SMAD2 and SMAD3).[4][5] This blockade of the canonical TGF-β signaling pathway inhibits the various pro-tumorigenic activities mediated by this pathway.[4][5]
References
- 1. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
LY3200882: A Technical Guide to a Selective ALK5 Inhibitor
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
LY3200882 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, apoptosis, and immune response.[4][5] In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immunosuppression in advanced disease.[4][6] By targeting ALK5, the key signal-propagating receptor in the canonical TGF-β pathway, this compound represents a promising therapeutic strategy for various advanced cancers.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the serine/threonine kinase domain of ALK5.[2][3][6] This direct inhibition blocks the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3.[1][6] The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates ALK5.[8] Activated ALK5 subsequently phosphorylates SMAD2 and SMAD3, enabling them to form a complex with SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.[8] By preventing the initial phosphorylation of SMAD2/3, this compound effectively abrogates the downstream signaling cascade.[1][6]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 5. "TGF-β Signaling: Critical Nexus of Fibrogenesis and Cancer" by Anna O Giarratana, Conor M Prendergast et al. [touroscholar.touro.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preclinical Pharmacology of LY3200882: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3200882 is a potent and highly selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By targeting the ATP-binding site of the TGFβRI kinase domain, this compound effectively blocks the canonical TGF-β signaling pathway. This pathway, when dysregulated in cancer, promotes tumor growth, invasion, metastasis, and immunosuppression. Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a monotherapy and in combination with other anticancer agents, particularly checkpoint inhibitors, in various cancer models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.
Introduction
The TGF-β signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to TGF-β-mediated growth inhibition and instead utilize the pathway to promote their own growth, invasion, and metastasis. Furthermore, TGF-β is a potent immunosuppressor within the tumor microenvironment, hindering anti-tumor immune responses.
This compound was developed as a next-generation TGFβRI inhibitor with improved potency and selectivity. By inhibiting TGFβRI, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression. This inhibition of TGF-β signaling can lead to a reduction in tumor cell proliferation and invasion, as well as a reversal of the immunosuppressive tumor microenvironment.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the TGFβRI serine/threonine kinase. The binding of this compound to the kinase domain of TGFβRI prevents the phosphorylation of SMAD2 and SMAD3, which are key downstream effectors of the canonical TGF-β pathway. This blockade of SMAD phosphorylation is a critical step in inhibiting the pro-tumorigenic effects of TGF-β signaling.
Figure 1: Mechanism of action of this compound in the TGF-β signaling pathway.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity.
Quantitative In Vitro Data
| Parameter | Value | Cell Line/System | Reference |
| TGFβRI (ALK5) IC50 | 38.2 nM | Biochemical Assay | [1] |
| NIH3T3 Cell Viability IC50 | 82.9 nM | NIH3T3 cells | [1] |
Inhibition of SMAD Phosphorylation
This compound potently inhibits the TGF-β-mediated phosphorylation of SMAD2 in both tumor and immune cells in a dose-dependent manner[2][3].
Figure 2: General experimental workflow for assessing SMAD phosphorylation by Western blot.
Cell Viability Assays
This compound has been shown to inhibit the viability of NIH3T3 cells, a fibroblast cell line often used to study TGF-β-driven processes[1].
In Vivo Pharmacology
The anti-tumor activity of this compound has been evaluated in several preclinical tumor models, demonstrating its efficacy both as a monotherapy and in combination with immunotherapy.
Quantitative In Vivo Efficacy Data
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic 4T1-LP Triple-Negative Breast Cancer | This compound | Potent anti-tumor activity, enhanced tumor-infiltrating lymphocytes, durable tumor regressions | [2] |
| Syngeneic CT26 Colon Cancer | This compound (60 mg/kg, oral, b.i.d.) | Significant tumor growth delay | [1] |
| Syngeneic CT26 Colon Cancer | This compound + anti-PD-L1 | Combinatorial anti-tumor benefits | |
| Intravenous EMT6-LM2 Triple-Negative Breast Cancer | This compound | Anti-metastatic activity | [2] |
In Vivo Study Designs
Figure 3: General experimental workflow for in vivo efficacy studies.
Pharmacokinetics
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, though specific quantitative data from these studies are not extensively published. It is described as being orally active[1].
Experimental Protocols
In Vitro SMAD Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-SMAD2 signal to total SMAD2 and the loading control.
In Vivo Orthotopic 4T1-LP Breast Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic, orthotopic model of triple-negative breast cancer.
Materials:
-
4T1-LP (luciferase-positive) murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete culture medium for 4T1-LP cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
In vivo imaging system for bioluminescence imaging
Procedure:
-
Culture 4T1-LP cells and harvest them during the exponential growth phase.
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 105 cells in 50 µL).
-
Anesthetize the mice and inject the cell suspension into the mammary fat pad.
-
Monitor tumor growth by palpation and/or bioluminescence imaging.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound or vehicle orally according to the desired dosing schedule (e.g., daily or twice daily).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as a measure of general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).
In Vivo Syngeneic CT26 Colon Cancer Model with Anti-PD-L1 Combination
Objective: To assess the combinatorial anti-tumor effect of this compound and an anti-PD-L1 antibody.
Materials:
-
CT26 murine colon carcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete culture medium for CT26 cells
-
This compound formulation for oral gavage
-
Anti-mouse PD-L1 antibody
-
Isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Culture CT26 cells and prepare a cell suspension in PBS.
-
Inject the cells subcutaneously into the flank of the mice (e.g., 5 x 105 cells in 100 µL).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups: vehicle, this compound alone, anti-PD-L1 antibody alone, and the combination of this compound and anti-PD-L1.
-
Administer this compound orally as per the defined schedule.
-
Administer the anti-PD-L1 antibody and isotype control intraperitoneally (e.g., twice a week).
-
Monitor tumor growth and body weight regularly.
-
At the study endpoint, collect tumors and other relevant tissues for analysis.
Conclusion
This compound is a potent and selective inhibitor of TGFβRI with promising preclinical anti-tumor activity. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a compelling candidate for further development, particularly in combination with immunotherapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical pharmacology of this compound.
References
In-Depth Technical Guide: Investigating the Immune-Modulatory Effects of LY3200882
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3200882 is a potent and highly selective, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, TGF-β often plays a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immune evasion in advanced disease. By targeting TGFβRI, this compound aims to counteract the immunosuppressive tumor microenvironment and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data supporting the immune-modulatory effects of this compound, including detailed experimental methodologies and quantitative data to facilitate further research and development.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the serine-threonyl kinase domain of TGFβRI (also known as ALK5).[1][2] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, SMAD2 and SMAD3. In the canonical TGF-β pathway, phosphorylated SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. By blocking this initial phosphorylation step, this compound effectively abrogates the downstream signaling cascade, thereby neutralizing the diverse effects of TGF-β, including its profound immunosuppressive functions within the tumor microenvironment.
Signaling Pathway Diagram
Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Endpoint | IC50 | Reference |
| TGF-β Receptor I (ALK5) Kinase Assay | Biochemical | Inhibition of ALK5 kinase activity | 38.2 nM | [3] |
| SMAD2/3 Phosphorylation | A549 cells | Inhibition of TGF-β1 induced SMAD2/3 phosphorylation | 8.68 nM (for a similar inhibitor, TP0427736) | N/A |
| Cell Viability | NIH3T3 cells | Inhibition of cell viability | 82.9 nM | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| CT26 Syngeneic Model | This compound | 60 mg/kg, oral gavage, twice a day for 21 days | Statistically significant delay in tumor growth | [3] |
| 4T1-LP Orthotopic Model | This compound | Not specified | Potent anti-tumor activity correlated with enhanced tumor-infiltrating lymphocytes | [4] |
| EMT6-LM2 Experimental Metastasis Model | This compound | Not specified | Anti-metastatic activity | [4] |
| CT26 Syngeneic Model | This compound + anti-PD-L1 | Not specified | Combinatorial anti-tumor benefits | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
TGF-βRI (ALK5) Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of TGFβRI.
Methodology:
-
Reagents: Recombinant human TGFβRI (ALK5) kinase domain, substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ³³P-ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT), and this compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the TGFβRI enzyme, substrate peptide, and varying concentrations of this compound in the kinase assay buffer.
-
The reaction is started by the addition of ³³P-ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
-
The paper is washed extensively to remove unincorporated ³³P-ATP.
-
The amount of incorporated ³³P into the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: Workflow for the TGF-βRI (ALK5) Kinase Inhibition Assay.
In Vitro T-Cell Proliferation Rescue Assay
Objective: To assess the ability of this compound to reverse the anti-proliferative effect of TGF-β on T-cells.
Methodology:
-
Cell Isolation: Isolate naïve T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.
-
Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Setup:
-
Coat 96-well plates with anti-CD3 antibody (to provide the primary T-cell activation signal).
-
Seed the T-cells into the coated wells.
-
Add a soluble anti-CD28 antibody (to provide a co-stimulatory signal).
-
Add a fixed, sub-maximal inhibitory concentration of recombinant human TGF-β1.
-
Add serial dilutions of this compound or vehicle control.
-
-
Proliferation Measurement:
-
After a 72-hour incubation, add a proliferation indicator such as ³H-thymidine or a fluorescent dye like CFSE (carboxyfluorescein succinimidyl ester).
-
For ³H-thymidine, incubate for an additional 18 hours, then harvest the cells and measure radionuclide incorporation.
-
For CFSE, analyze the dilution of the dye by flow cytometry, which is proportional to cell division.
-
-
Data Analysis: T-cell proliferation in the presence of this compound is compared to the TGF-β-suppressed control to determine the percentage of proliferation rescue.
Experimental Workflow Diagram
Caption: Workflow for the In Vitro T-Cell Proliferation Rescue Assay.
In Vivo Syngeneic Tumor Model Studies
Objective: To evaluate the anti-tumor and immune-modulatory effects of this compound in immunocompetent mice.
Methodology:
-
Animal Models: Use syngeneic mouse models such as BALB/c mice for CT26 colon carcinoma or 4T1 breast cancer cell lines.
-
Tumor Implantation: Subcutaneously or orthotopically implant a known number of tumor cells (e.g., 1x10⁶ CT26 cells) into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., 60 mg/kg, twice daily).
-
For combination studies, administer an anti-PD-L1 antibody (or isotype control) intraperitoneally at a specified dose and schedule.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Immunophenotyping:
-
At the end of the study, or at specified time points, euthanize the mice and harvest the tumors and spleens.
-
Prepare single-cell suspensions from the tumors and spleens.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45).
-
Analyze the immune cell populations by flow cytometry to determine the percentage and absolute numbers of different immune cell subsets within the tumor microenvironment.
-
-
Data Analysis: Compare tumor growth curves between treatment groups. Statistically analyze the differences in immune cell populations.
Experimental Workflow Diagram
Caption: Workflow for In Vivo Syngeneic Tumor Model Studies.
Conclusion
This compound demonstrates significant potential as an immune-modulatory agent for cancer therapy. Its potent and selective inhibition of TGFβRI leads to the reversal of TGF-β-mediated immunosuppression, as evidenced by the rescue of T-cell proliferation in vitro. In vivo, this compound shows anti-tumor activity, enhances the infiltration of lymphocytes into the tumor microenvironment, and acts synergistically with checkpoint inhibitors like anti-PD-L1. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader strategy of targeting the TGF-β pathway to enhance anti-tumor immunity. Continued research is warranted to fully elucidate its effects on various immune cell subsets and to optimize its clinical development.
References
- 1. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on TGF-beta Receptor 1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Transforming Growth Factor-beta Receptor 1 (TGFBR1) inhibitors. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental validation, and signaling pathways associated with TGFBR1 inhibition.
Introduction to TGF-beta Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer and fibrosis.[3][4] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but paradoxically promotes tumor progression, metastasis, and immune evasion in advanced stages.[3][4] This dual role makes the targeted inhibition of the TGF-β pathway a compelling therapeutic strategy.
The signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2), a constitutively active kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[5] The activated TGFBR1 then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2][5] TGFBR1 kinase activity is therefore a pivotal node for therapeutic intervention.
Mechanism of Action of TGFBR1 Inhibitors
TGFBR1 inhibitors are predominantly small molecules designed to compete with ATP for binding to the kinase domain of the TGFBR1 protein.[6][7] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of Smad2 and Smad3 and halting the signal transduction cascade. This targeted inhibition aims to counteract the pro-tumorigenic and pro-fibrotic effects of aberrant TGF-β signaling.
Quantitative Data on Key TGFBR1 Inhibitors
The following table summarizes the in vitro potency of several well-characterized TGFBR1 inhibitors. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for evaluating the efficacy of these compounds.
| Inhibitor | Target(s) | IC50 | Ki | Organism | Assay Type | Reference |
| Galunisertib (LY2157299) | TGFBR1 (ALK5) | 56 nM | - | Human | Kinase Assay | [8] |
| TGFBR1 (ALK5) | 56 nM | - | Human | Inhibition of 6×-HIS tagged cytoplasmic kinase domain | [9] | |
| LY3200882 | TGFBR1 | More potent than Galunisertib | - | - | Preclinical studies | [6][10] |
| SB-431542 | ALK5 | 94 nM | - | Human | Kinase Assay | [11][12][13] |
| ALK4 | 1 µM | - | Human | Kinase Assay | [11][14][15] | |
| ALK7 | 2 µM | - | Human | Kinase Assay | [11][14][15] | |
| LY2109761 | TGFBR1 | - | 38 nM | - | Kinase Assay | [8] |
| TGFBR2 | - | 300 nM | - | Kinase Assay | [8] | |
| Vactosertib (EW-7197) | ALK5 | 11 nM | - | - | Kinase Assay | [8] |
| ALK4 | 13 nM | - | - | Kinase Assay | [8] | |
| AZ12799734 | TGFBR1 | 47 nM | - | Human | Kinase Assay | [16][17] |
| ALK5 (in MDA-MB-468 cells) | 22 nM | - | Human | Cell-based GFP-Smad2 nuclear translocation | [16] | |
| A 83-01 | ALK5 | 12 nM | - | - | Kinase Assay | [8] |
| ALK4 | 45 nM | - | - | Kinase Assay | [8] | |
| ALK7 | 7.5 nM | - | - | Kinase Assay | [8] | |
| SB-525334 | ALK5 | 14.3 nM | - | - | Kinase Assay | [8] |
| LY364947 | TGFBR1 | 59 nM | - | - | Kinase Assay | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the TGF-β signaling pathway and the general workflow for evaluating TGFBR1 inhibitors is crucial for understanding the context of this foundational research.
Detailed Experimental Protocols
In Vitro TGFBR1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is a common method for determining the IC50 of an inhibitor.[18][19][20]
Objective: To measure the enzymatic activity of TGFBR1 and the inhibitory effect of test compounds by quantifying the amount of ADP produced.
Materials:
-
Recombinant human TGFBR1 (ALK5) enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
TGFBR1 Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[19]
-
Test inhibitors (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the 2X Kinase Assay Buffer. Prepare the ATP and substrate mix in the kinase assay buffer.
-
Compound Plating: Add 1 µl of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Add 2 µl of diluted TGFBR1 enzyme to each well.
-
Reaction Initiation: Add 2 µl of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 5 µl.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[19]
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the new ATP to be converted into a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TGF-β Signaling Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of the TGF-β/Smad pathway in a cellular context.[21][22]
Objective: To quantify the inhibition of TGF-β-induced transcriptional activity by a test compound in living cells.
Materials:
-
A suitable cell line (e.g., HaCaT, A549) stably or transiently transfected with a TGF-β responsive luciferase reporter construct (e.g., (CAGA)12-luc).[22]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Test inhibitors.
-
Luciferase Assay System (e.g., Promega).
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Pre-incubate the cells with serially diluted test inhibitors or vehicle control for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 ligand to the wells to a final concentration known to induce a robust reporter signal (e.g., 1-5 ng/mL).
-
Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Luciferase Reaction: Add the luciferase substrate to the cell lysate.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of TGF-β-induced luciferase activity for each inhibitor concentration and determine the IC50 value.
In Vivo Tumor Xenograft Study
Preclinical in vivo models are essential for evaluating the anti-tumor efficacy of TGFBR1 inhibitors.[23][24]
Objective: To assess the ability of a TGFBR1 inhibitor to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for implantation (e.g., Calu6 lung cancer, 4T1 breast cancer).[23][24]
-
TGFBR1 inhibitor formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment Initiation: Randomize the mice into treatment and control groups. Begin administration of the TGFBR1 inhibitor or vehicle control according to a predetermined dose and schedule (e.g., twice daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Study Endpoint: Continue treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition. Statistical analysis is performed to assess the significance of the findings.
Conclusion
The foundational research on TGFBR1 inhibitors has established a strong rationale for their therapeutic development in oncology and fibrotic diseases. The detailed understanding of the TGF-β signaling pathway, coupled with robust in vitro and in vivo experimental models, has enabled the identification and characterization of potent and selective inhibitors. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to contribute to this promising field of drug discovery. Continued investigation into the nuanced roles of TGF-β signaling and the development of next-generation inhibitors hold the potential to deliver novel and effective therapies for patients with significant unmet medical needs.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. abmole.com [abmole.com]
- 9. transforming growth factor beta receptor 1 | Type I receptor serine/threonine kinases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 14. SB-431542 - MedChem Express [bioscience.co.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 22. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Early-Stage Research Applications of LY3200882
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3200882 is a next-generation, orally bioavailable, small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). As a potent and highly selective ATP-competitive inhibitor of the TGFβRI serine-threonine kinase domain, this compound effectively blocks the canonical SMAD-dependent signaling pathway.[1][2] The TGF-β pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune surveillance.[3] In advanced cancers, this pathway often becomes dysregulated, promoting tumor growth, metastasis, and creating an immunosuppressive tumor microenvironment.[2][4] Early-stage research has demonstrated the potential of this compound as a monotherapy and in combination with immunotherapy and chemotherapy to reverse TGF-β-mediated immunosuppression and inhibit tumor progression. This guide provides an in-depth overview of the core preclinical and early clinical applications of this compound, detailing its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by specifically targeting and inhibiting the kinase activity of TGFβRI. In the canonical TGF-β signaling pathway, the binding of the TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. These genes are involved in processes such as epithelial-mesenchymal transition (EMT), angiogenesis, and immune suppression.[3][4]
By competitively binding to the ATP-binding site of the TGFβRI kinase domain, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade.[2] This inhibition leads to a reduction in pro-tumorigenic activities and a modulation of the tumor microenvironment, notably by rescuing T-cell proliferation and enhancing the infiltration of immune cells into the tumor.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line / Target | Reference |
|---|---|---|---|
| IC50 | 38.2 nM | TGF-β Receptor Type 1 (ALK5) | [1] |
| IC50 | 82.9 nM | NIH3T3 Cell Viability |[1] |
Table 2: Preclinical In Vivo Efficacy
| Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| CT26 Syngeneic Colon Cancer | 60 mg/kg this compound (oral gavage, twice daily for 21 days) | Significant delay in tumor growth | [1] |
| 4T1-LP Orthotopic Breast Cancer | Not specified | Potent anti-tumor activity and enhanced tumor-infiltrating lymphocytes | [5] |
| EMT6-LM2 Metastatic Breast Cancer | Not specified | Anti-metastatic activity | [5] |
| CT26 Syngeneic Colon Cancer | this compound + anti-PD-L1 | Combinatorial anti-tumor benefits |[2] |
Table 3: Phase I Clinical Trial (NCT02937272) Data
| Cancer Type | Treatment Combination | Response Rate | Reference |
|---|---|---|---|
| Advanced Pancreatic Cancer (treatment-naïve) | This compound + Gemcitabine + Nab-paclitaxel | 75% Disease Control Rate (6/12 Partial Response, 3/12 Stable Disease) | [3][6] |
| Grade 4 Glioma | This compound Monotherapy | 3 durable partial responses | [3][6] |
| Grade 4 Glioma | this compound + LY3300054 (anti-PD-L1) | 1 durable partial response |[3][6] |
Table 4: Recommended Phase II Dosing (Monotherapy)
| Dose | Schedule | Reference |
|---|---|---|
| 50 mg twice a day | 2 weeks on / 2 weeks off | [3][6] |
| 35 mg twice a day | 3 weeks on / 1 week off |[3][6] |
Note: Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data comparing this compound to its predecessor, galunisertib, are frequently cited as "Data on file" in publications and are not publicly available. The available literature qualitatively describes this compound as having a superior PK/PD profile.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
In Vitro SMAD Phosphorylation Assay (Western Blot)
This assay quantifies the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2.
Methodology:
-
Cell Culture: Culture a TGF-β responsive cell line (e.g., A549, HaCaT, or NIH3T3 cells) to 80-90% confluency in appropriate media.
-
Serum Starvation: Replace the growth media with serum-free media and incubate for 18-24 hours. This step reduces basal signaling activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5-10 ng/mL) to the media and incubate for 30-60 minutes at 37°C. Include a non-stimulated control.
-
Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensity using densitometry software. The ratio of phospho-SMAD2 to total SMAD2 is calculated to determine the extent of inhibition by this compound.
In Vitro T-Cell Proliferation Rescue Assay
This assay assesses the ability of this compound to reverse the immunosuppressive effects of TGF-β on T-cell proliferation.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood or splenocytes from mice using Ficoll-Paque density gradient centrifugation.
-
T-Cell Labeling: Label the isolated cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's protocol. This dye is equally distributed to daughter cells upon division, allowing proliferation to be tracked by flow cytometry.
-
Assay Setup (96-well plate):
-
Coating: Coat wells of a 96-well plate with an anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C to provide the primary T-cell activation signal.
-
Cell Plating: Wash the coated plate with PBS. Seed the labeled PBMCs or splenocytes at a density of 1-2 x 105 cells per well.
-
Co-stimulation: Add a soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well for T-cell co-stimulation.
-
-
Treatment Application:
-
Add recombinant TGF-β1 (e.g., 2-5 ng/mL) to induce immunosuppression.
-
Add varying concentrations of this compound to the TGF-β-containing wells to test its rescue effect.
-
Include control wells: unstimulated cells, stimulated cells (anti-CD3/CD28 only), and stimulated cells with TGF-β only.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with fluorescently conjugated antibodies against T-cell markers such as CD4 and CD8.
-
Acquire data on a flow cytometer.
-
-
Analysis: Gate on the CD4+ and CD8+ T-cell populations. Analyze the histogram of the proliferation dye fluorescence. A decrease in fluorescence intensity (a shift to the left) indicates cell division. Quantify the percentage of divided cells or the proliferation index in each condition to determine the extent to which this compound rescued T-cell proliferation.
Orthotopic 4T1-Luciferase Breast Cancer Model
This syngeneic, immunocompetent mouse model mimics human triple-negative breast cancer, including its high metastatic potential.
Methodology:
-
Cell Culture: Culture 4T1-luciferase (4T1-luc) cells in RPMI-1640 medium supplemented with 10% FBS and appropriate antibiotics. Harvest cells during the exponential growth phase.
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Cell Implantation:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Prepare a cell suspension of 1 x 104 to 1 x 105 4T1-luc cells in 25-50 µL of sterile PBS or a PBS/Matrigel mixture.
-
Inject the cell suspension into the fourth mammary fat pad.
-
-
Treatment Protocol:
-
Once tumors are palpable or reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Vehicle Control: Administer the vehicle solution (e.g., 1% Na-CMC, 0.25% Tween 80 in water) orally via gavage, following the same schedule as the treatment group.
-
This compound Group: Prepare a formulation of this compound in the vehicle. Administer orally via gavage at a specified dose (e.g., 60 mg/kg) and schedule (e.g., twice daily).
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume 2-3 times per week using digital calipers (Volume = (Length x Width²)/2).
-
Metastasis (Bioluminescence Imaging): At specified time points, inject mice intraperitoneally with D-luciferin (150 mg/kg). After 10-15 minutes, image the anesthetized mice using an in-vivo imaging system (IVIS) to detect bioluminescent signals from the primary tumor and metastatic sites (commonly the lungs).
-
Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.
-
Endpoint: Euthanize mice when the primary tumor reaches the maximum allowed size (e.g., 2000 mm³), or at a pre-determined study endpoint.
-
-
Ex Vivo Analysis: At the end of the study, harvest primary tumors and organs (e.g., lungs, liver) for histological analysis or to quantify metastatic burden by ex vivo bioluminescence imaging or flow cytometry analysis of tumor-infiltrating lymphocytes (TILs).
Syngeneic CT26 Colon Cancer Model with Checkpoint Inhibitor Combination
This model is used to evaluate the immunomodulatory effects of this compound and its synergy with immune checkpoint inhibitors like anti-PD-L1.
Methodology:
-
Cell Culture: Culture CT26 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS.
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Cell Implantation:
-
Inject 1 x 106 CT26 cells suspended in 100 µL of PBS subcutaneously into the right flank of each mouse.
-
-
Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups:
-
Vehicle + Isotype Control: Oral gavage of vehicle + intraperitoneal (IP) injection of isotype control antibody (e.g., rat IgG2a).
-
This compound + Isotype Control: Oral gavage of this compound + IP injection of isotype control antibody.
-
Vehicle + anti-PD-L1: Oral gavage of vehicle + IP injection of anti-PD-L1 antibody (e.g., clone 10F.9G2, 10 mg/kg, twice weekly).
-
This compound + anti-PD-L1: Combination of both active treatments.
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the study endpoint, tumors can be excised, weighed, and processed for further analysis.
-
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
Dissociate a portion of the excised tumor into a single-cell suspension using mechanical disruption and enzymatic digestion (e.g., collagenase, DNase).
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs).
-
Analyze the stained cells by flow cytometry to quantify the infiltration and phenotype of different immune subsets within the tumor microenvironment.
-
Conclusion
This compound is a promising, next-generation TGFβRI inhibitor with a well-defined mechanism of action. Early-stage research has established its potent activity in preclinical models of cancer, demonstrating its ability to inhibit tumor growth, reduce metastasis, and favorably modulate the tumor immune microenvironment. The preliminary data from its first-in-human clinical trial are encouraging, particularly in challenging indications like pancreatic cancer and glioma, and have established a safe and tolerable dose for further investigation.[3][6] The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the TGF-β pathway with this compound. Future studies will be critical to fully elucidate its efficacy in larger patient populations and to optimize its use in combination with existing and emerging cancer therapies.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crownbio.com [crownbio.com]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
Methodological & Application
Application Notes and Protocols for LY3200882 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3200882 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type 1 (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] As an ATP-competitive inhibitor of the TGFβRI serine-threonine kinase domain, this compound effectively blocks the canonical TGF-β signaling pathway.[3][4] This pathway plays a critical role in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. In advanced stages of cancer, TGF-β signaling can promote tumor progression by enhancing epithelial-to-mesenchymal transition, invasion, and metastasis, while also suppressing the host's anti-tumor immune response.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its inhibitory effect on TGFβRI kinase activity, downstream SMAD phosphorylation, cancer cell migration, and its ability to modulate immune cell responses.
Mechanism of Action
Upon binding of TGF-β ligands, TGFβRI and TGF-β receptor type II (TGFβRII) form a heteromeric complex. The constitutively active TGFβRII kinase then phosphorylates and activates TGFβRI. Activated TGFβRI proceeds to phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell cycle control, apoptosis, and cellular differentiation. This compound specifically targets and inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of LY3200882 in a CT26 Colorectal Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3200882 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor I (TGFβRI) kinase. The TGF-β signaling pathway is a critical regulator of tumorigenesis, involved in processes such as cell proliferation, differentiation, apoptosis, and immune evasion. In the tumor microenvironment, TGF-β can suppress anti-tumor immune responses, making it a compelling target for cancer therapy. This document provides detailed application notes and protocols for the use of this compound in the CT26 syngeneic colorectal cancer model, a widely used immunocompetent mouse model for studying colorectal cancer and evaluating immunotherapies. Preclinical studies have shown that this compound exhibits anti-tumor activity and can synergize with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, in the CT26 model.[1][2][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI.[1] By blocking the phosphorylation and activation of TGFβRI, this compound inhibits the downstream signaling cascade, primarily the phosphorylation of SMAD2 and SMAD3. This leads to a reduction in the transcription of TGF-β target genes that are involved in immunosuppression and other pro-tumorigenic activities.[1] In the context of the CT26 colorectal cancer model, which harbors a Kras mutation, the interplay between the Kras and TGF-β signaling pathways is of particular interest. Inhibition of TGF-β signaling by this compound can modulate the tumor microenvironment, potentially increasing the infiltration and activity of anti-tumor immune cells.
Data Presentation
In Vivo Anti-Tumor Efficacy of this compound in the CT26 Model
The following table summarizes representative data on the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-L1 antibody in the CT26 syngeneic model.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | e.g., Saline, i.p., daily | 0% | Serves as the baseline for tumor growth. |
| This compound | Not specified in publicly available data | 65.7% | Data from a colon carcinoma xenograft CT26 model. |
| Anti-PD-L1 mAb | e.g., 10 mg/kg, i.p., twice weekly | ~40-60% | Representative efficacy from various studies in the CT26 model. |
| This compound + Anti-PD-L1 mAb | Not specified in publicly available data | Synergistic anti-tumor activity reported. | Quantitative data for the specific combination is not publicly available. |
Note: The data for the combination therapy is qualitative, as specific quantitative results from a head-to-head preclinical study with this compound and anti-PD-L1 in the CT26 model are not publicly available. The monotherapy data for this compound is from a xenograft model, and the anti-PD-L1 data is a representative range from multiple syngeneic studies.
Experimental Protocols
Cell Line and Animal Model
-
Cell Line: CT26 (ATCC® CRL-2638™), a murine colorectal carcinoma cell line.
-
Animal Model: BALB/c mice, typically 6-8 weeks old females.
Protocol 1: Establishment of CT26 Syngeneic Tumor Model
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of inoculation, harvest CT26 cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells in a volume of 100 µL into the right flank of each BALB/c mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: In Vivo Efficacy Study of this compound and Anti-PD-L1 Combination Therapy
Note: Specific dosages and schedules for the combination of this compound and an anti-PD-L1 antibody in the CT26 model are not publicly available. The following protocol is a suggested starting point based on general practices for such studies. Optimization will be required.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., appropriate vehicle for this compound, administered orally) + Isotype Control Antibody (i.p.)
-
Group 2: this compound (e.g., 10-50 mg/kg, oral, daily) + Isotype Control Antibody (i.p.)
-
Group 3: Vehicle Control (oral) + Anti-PD-L1 Antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
Group 4: this compound (e.g., 10-50 mg/kg, oral, daily) + Anti-PD-L1 Antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
-
Administration:
-
Administer this compound or its vehicle orally once daily.
-
Administer the anti-PD-L1 antibody or isotype control intraperitoneally (i.p.) twice a week.
-
-
Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
Readouts:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, excise tumors and record their weights.
-
Collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 3: Analysis of the Tumor Microenvironment by Flow Cytometry
-
Tumor Digestion: At the study endpoint, excise tumors and mechanically dissociate them, followed by enzymatic digestion (e.g., using a tumor dissociation kit containing collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against immune cell surface markers. A typical panel for the CT26 model might include:
-
T Cells: CD45, CD3, CD4, CD8
-
Regulatory T Cells (Tregs): CD4, CD25, FoxP3
-
Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1 (Ly6G/Ly6C)
-
Macrophages: CD11b, F4/80
-
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentages of different immune cell populations within the tumor microenvironment.
Visualizations
References
Application Notes and Protocols for LY3200882 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of LY3200882, a potent and selective inhibitor of Transforming Growth Factor-Beta Receptor 1 (TGFβRI), in preclinical mouse models of cancer. The following protocols and data are compiled from available research to guide the design of in vivo studies.
Mechanism of Action
This compound is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of the TGFβRI serine-threonine kinase domain.[1][2] By blocking TGFβRI, this compound inhibits the phosphorylation of SMAD2 and SMAD3, key downstream mediators of the canonical TGF-β signaling pathway.[3] This pathway is often dysregulated in cancer, contributing to tumor growth, metastasis, and immune evasion.[2] Preclinical studies have demonstrated that this compound can reverse TGF-β-mediated immunosuppression and promote anti-tumor immunity.[2][3]
TGF-β Signaling Pathway Inhibition by this compound
Caption: Canonical TGF-β signaling and the inhibitory action of this compound.
Dosage and Administration in Mouse Models
This compound is orally active and is typically administered via oral gavage in mouse models. The following tables summarize the available data on its use in various syngeneic tumor models.
Table 1: Summary of this compound Dosage and Administration in Mouse Models
| Mouse Model | Cancer Type | Mouse Strain | Dosage | Administration Route | Frequency & Duration | Reference |
| CT26 | Colon Carcinoma | BALB/c | 60 mg/kg | Oral Gavage | Twice a day for 21 days | [4] |
| 4T1-LP | Triple-Negative Breast Cancer | BALB/c | Not Specified | Not Specified | Not Specified | [2][3] |
| EMT6-LM2 | Triple-Negative Breast Cancer | BALB/c | Not Specified | Not Specified | Not Specified | [3] |
Note: While preclinical studies confirm potent anti-tumor activity of this compound in the 4T1-LP and EMT6-LM2 models, specific dosage information is not detailed in the currently available literature. Researchers should perform dose-finding studies to determine the optimal therapeutic window for these models.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in preclinical mouse models.
General Protocol for this compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), corn oil, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O)
-
Sterile water for injection or saline
-
Appropriate gavage needles (20-22 gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Mortar and pestle or other homogenization equipment
Formulation (Example for CMC-Na suspension):
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Prepare a 0.5% solution of CMC-Na in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while mixing to create a homogenous suspension. A final concentration of at least 5 mg/mL is suggested.[3]
Administration via Oral Gavage:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the stomach, administer the calculated volume of the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Protocol for CT26 Syngeneic Mouse Model
Cell Line: CT26 (murine colon carcinoma) Mouse Strain: BALB/c (female, 6-8 weeks old)
Tumor Implantation:
-
Culture CT26 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free media at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (60 mg/kg) or vehicle control via oral gavage twice daily for 21 days.[4]
-
Continue to monitor tumor volume and the general health of the mice throughout the study.
Protocol for Orthotopic 4T1-LP Mouse Model
Cell Line: 4T1-LP (luciferase-positive murine triple-negative breast cancer) Mouse Strain: BALB/c (female, 6-8 weeks old)
Tumor Implantation:
-
Culture 4T1-LP cells as described for the CT26 model.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells per 50 µL.
-
Anesthetize the mouse and make a small incision to expose the fourth inguinal mammary fat pad.
-
Inject 50 µL of the cell suspension into the mammary fat pad.
-
Close the incision with surgical clips or sutures.
Treatment Protocol:
-
Monitor tumor growth via bioluminescent imaging and/or caliper measurements.
-
Initiate treatment with this compound or vehicle control at a specified tumor volume or time point post-implantation.
-
Administer the selected dose of this compound orally.
-
Monitor primary tumor growth and metastatic progression to distant organs (e.g., lungs) using bioluminescence.
Protocol for Intravenous EMT6-LM2 Mouse Model (Experimental Metastasis)
Cell Line: EMT6-LM2 (murine triple-negative breast cancer with high metastatic potential to the lungs) Mouse Strain: BALB/c (female, 6-8 weeks old)
Tumor Cell Injection:
-
Culture and harvest EMT6-LM2 cells as previously described.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells per 100 µL.
-
Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
Treatment Protocol:
-
Begin treatment with this compound or vehicle control at a specified time point after tumor cell injection (e.g., 24 hours).
-
Administer the selected dose of this compound orally.
-
Monitor the development of lung metastases using bioluminescent imaging or by harvesting the lungs at the end of the study and counting metastatic nodules.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols: Western Blot Analysis of pSMAD2 Following LY3200882 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced stages. A key event in the canonical TGF-β signaling cascade is the phosphorylation of the transcription factor SMAD2 (pSMAD2) by the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).
LY3200882 is a potent and highly selective small molecule inhibitor of the TGF-βRI kinase. By blocking the catalytic activity of TGF-βRI, this compound prevents the phosphorylation of SMAD2, thereby inhibiting the downstream signaling cascade. This application note provides a detailed protocol for the analysis of pSMAD2 levels in response to this compound treatment using Western blotting, a fundamental technique for quantifying changes in protein expression and post-translational modifications.
Signaling Pathway and Drug Mechanism
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII). This binding recruits and activates TGF-βRI, which in turn phosphorylates SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound acts as a competitive inhibitor at the ATP-binding site of the TGF-βRI kinase domain, effectively blocking the phosphorylation of SMAD2 and SMAD3.
Experimental Protocols
This section details the methodology for performing a Western blot analysis to assess the dose-dependent and time-course effects of this compound on pSMAD2 levels in a suitable cancer cell line (e.g., MCF-7, A549, or others known to have an active TGF-β pathway).
Materials and Reagents
-
Cell Line: Human breast cancer cell line (MCF-7) or other appropriate cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Recombinant Human TGF-β1: Stock solution in sterile 4 mM HCl containing 1 mg/mL BSA.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 10% polyacrylamide gels, running buffer, loading buffer (e.g., Laemmli buffer).
-
Western Blotting: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST), primary antibodies (anti-pSMAD2 and anti-SMAD2), HRP-conjugated secondary antibody, and enhanced chemiluminescence (ECL) substrate.
-
Instrumentation: Cell culture incubator, centrifuge, electrophoresis apparatus, electroblotting system, and a chemiluminescence imaging system.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment:
-
Dose-Response Experiment:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
The next day, replace the medium with serum-free DMEM for 4 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.
-
Stimulate the cells with a final concentration of 5 ng/mL of recombinant human TGF-β1 for 30 minutes.
-
-
Time-Course Experiment:
-
Seed MCF-7 cells as described above.
-
After serum starvation, pre-treat the cells with a fixed concentration of this compound (e.g., 100 nM) for 1 hour.
-
Stimulate the cells with 5 ng/mL of TGF-β1 and harvest at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSMAD2 (e.g., rabbit anti-pSMAD2, 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the same membrane can be stripped and re-probed for total SMAD2 (e.g., mouse anti-SMAD2, 1:1000) or a separate gel can be run in parallel.
4. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the pSMAD2 signal to the total SMAD2 signal for each sample to account for any variations in protein loading.
Data Presentation
The following tables present hypothetical but representative quantitative data from the described experiments to illustrate the expected outcomes.
Table 1: Dose-Dependent Inhibition of pSMAD2 by this compound
| This compound Conc. (nM) | pSMAD2 Intensity (Arbitrary Units) | Total SMAD2 Intensity (Arbitrary Units) | Normalized pSMAD2/Total SMAD2 Ratio | % Inhibition of pSMAD2 |
| 0 (Vehicle) | 15,234 | 15,500 | 0.98 | 0% |
| 10 | 10,678 | 15,450 | 0.69 | 29.6% |
| 50 | 5,180 | 15,600 | 0.33 | 66.3% |
| 100 | 2,285 | 15,300 | 0.15 | 84.7% |
| 500 | 762 | 15,550 | 0.05 | 94.9% |
Table 2: Time-Course of pSMAD2 Inhibition by this compound (100 nM)
| Time after TGF-β1 (min) | pSMAD2 Intensity (Arbitrary Units) | Total SMAD2 Intensity (Arbitrary Units) | Normalized pSMAD2/Total SMAD2 Ratio |
| 0 | 512 | 15,400 | 0.03 |
| 15 | 2,150 | 15,600 | 0.14 |
| 30 | 2,310 | 15,500 | 0.15 |
| 60 | 1,860 | 15,300 | 0.12 |
| 120 | 930 | 15,450 | 0.06 |
Discussion
The results from the Western blot analysis are expected to demonstrate a clear dose-dependent and time-dependent inhibition of TGF-β1-induced SMAD2 phosphorylation by this compound. The data, when quantified and normalized, provides robust evidence of the inhibitor's potency and its mechanism of action within the cellular context.
For accurate and reproducible results, it is critical to maintain consistency in all steps of the protocol, from cell culture and treatment to antibody incubations and signal detection. The use of a proper loading control, such as total SMAD2, is essential for the accurate interpretation of the pSMAD2 levels. These application notes and protocols provide a comprehensive framework for researchers to effectively utilize Western blotting to investigate the pharmacological effects of this compound on the TGF-β signaling pathway.
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition with LY3200882
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis.[1][2] The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary inducer of EMT.[1][2][3][4] LY3200882 is a potent and highly selective small molecule inhibitor of the TGF-β receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[5] By targeting TGFβRI, this compound effectively blocks the phosphorylation of SMAD proteins, thereby inhibiting the downstream signaling cascade that leads to EMT.[5] These application notes provide a comprehensive guide for utilizing this compound as a tool to study and potentially reverse EMT in cancer research.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the TGF-β receptor type 1 (TGFβRI) serine-threonine kinase domain. In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to the TGF-β receptor type II (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These activated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, including those that drive the EMT program.[4] this compound, by inhibiting TGFβRI, prevents the phosphorylation of SMAD2 and SMAD3, thus blocking the entire downstream signaling cascade.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (TGFβRI/ALK5) | 38.2 nM | Enzyme Assay | |
| IC50 (Cell Viability) | 82.9 nM | NIH3T3 |
Key Cellular Changes During Epithelial-Mesenchymal Transition
| Feature | Epithelial Phenotype | Mesenchymal Phenotype |
| Morphology | Cobblestone-like, well-organized cell sheets | Spindle-shaped, fibroblast-like, scattered |
| Cell-Cell Adhesion | Strong, characterized by E-cadherin expression | Weak, loss of E-cadherin, gain of N-cadherin |
| Cytoskeleton | Primarily cortical actin, cytokeratin intermediate filaments | Stress fibers, vimentin intermediate filaments |
| Motility & Invasion | Low | High |
Experimental Protocols
Protocol 1: Induction of EMT in Epithelial Cancer Cells with TGF-β1 and Inhibition by this compound
This protocol describes the induction of EMT in a suitable epithelial cell line (e.g., A549 human lung carcinoma cells or MCF-7 human breast cancer cells) using recombinant human TGF-β1 and the subsequent reversal of the mesenchymal phenotype with this compound.
Materials:
-
Epithelial cancer cell line (e.g., A549, ATCC® CCL-185™)
-
Complete culture medium (e.g., F-12K Medium with 10% FBS for A549)
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound
-
DMSO (for dissolving this compound)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 1 x 10^5 cells/well in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Starvation (Optional but Recommended): The next day, replace the complete medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours. This step helps to synchronize the cells and reduce the background signaling from serum growth factors.
-
EMT Induction:
-
Prepare a working solution of TGF-β1 in low-serum medium at a final concentration of 5-10 ng/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and then dilute to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM) in low-serum medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the cells and add the following treatments:
-
Vehicle Control (low-serum medium with DMSO)
-
TGF-β1 (5-10 ng/mL)
-
This compound alone (e.g., 100 nM)
-
TGF-β1 + this compound (co-treatment)
-
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. Observe the cells daily for morphological changes characteristic of EMT.
-
Analysis: After the incubation period, the cells can be harvested for various downstream analyses as described in the subsequent protocols (Western Blot, Immunofluorescence, Migration Assay).
Protocol 2: Western Blot Analysis of EMT Markers
This protocol is for assessing the protein expression levels of key epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin) markers.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells from each treatment group with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization of changes in the subcellular localization and expression of epithelial and mesenchymal markers.
Materials:
-
Cells grown on coverslips from a modified Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA in PBS)
-
Primary antibodies (anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with Triton X-100 for 10-15 minutes.
-
Blocking and Staining: Block the cells for 1 hour. Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C. After washing, incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Epithelial cells will show strong E-cadherin staining at cell-cell junctions, while mesenchymal cells will exhibit a loss of E-cadherin and an increase in cytoplasmic vimentin filaments.
Protocol 4: Transwell Migration Assay
This protocol assesses the migratory capacity of the cells, a key functional hallmark of EMT.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Cell Preparation: Treat cells as described in Protocol 1. After 48-72 hours, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate containing complete medium in the lower chamber.
-
Cell Seeding: Seed an equal number of cells (e.g., 5 x 10^4) from each treatment group into the upper chamber of the inserts.
-
Incubation: Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope.
Visualization of Pathways and Workflows
Caption: TGF-β signaling pathway and its inhibition by this compound.
Caption: Workflow for studying EMT inhibition by this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of TGF-β signaling in epithelial-mesenchymal transition. Its high selectivity and potency allow for precise inhibition of the TGFβRI kinase, enabling researchers to dissect the molecular mechanisms underlying EMT and to evaluate the therapeutic potential of targeting this pathway in cancer. The protocols outlined in these application notes provide a framework for studying the effects of this compound on EMT in vitro, from inducing the transition with TGF-β1 to analyzing the molecular and functional consequences of its inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Imaging of LY3200882 Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3200882 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβRI) kinase.[1][2][3] The TGF-β signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[4] In the context of cancer, the TGF-β pathway can paradoxically act as both a tumor suppressor in early stages and a promoter of tumor progression, invasion, and metastasis in advanced stages.[4] this compound exerts its anti-tumor activity by blocking the phosphorylation of SMAD2 and SMAD3, downstream mediators of TGF-β signaling, thereby inhibiting the pro-tumorigenic effects of this pathway.[1][3]
Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various cancer models, including triple-negative breast cancer and colon cancer.[1][4] A key methodology for evaluating the in vivo efficacy of this compound is through non-invasive bioluminescence imaging (BLI). This technique utilizes tumor cell lines engineered to express a luciferase enzyme. When the substrate, luciferin, is administered to tumor-bearing animals, the luciferase-expressing cancer cells emit light, which can be detected and quantified. The intensity of the bioluminescent signal correlates with the number of viable tumor cells, providing a sensitive and quantitative measure of tumor burden and response to therapy over time in the same animal.
These application notes provide detailed protocols for utilizing in vivo bioluminescence imaging to assess the anti-tumor activity of this compound in preclinical mouse models of cancer.
Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] This phosphorylation event activates the kinase function of TGFβRI, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes. This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[3]
Data Presentation
While preclinical studies have consistently reported the potent anti-tumor activity of this compound, specific quantitative data from these studies are often proprietary. The following tables are templates illustrating how in vivo imaging data for this compound could be structured for clear comparison.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in an Orthotopic 4T1-luc Breast Cancer Model
| Treatment Group | Day 7 | Day 14 | Day 21 | Day 28 |
| Tumor Bioluminescence (Photons/sec) | ||||
| Vehicle Control | Data | Data | Data | Data |
| This compound (Dose 1) | Data | Data | Data | Data |
| This compound (Dose 2) | Data | Data | Data | Data |
| Tumor Volume (mm³) | ||||
| Vehicle Control | Data | Data | Data | Data |
| This compound (Dose 1) | Data | Data | Data | Data |
| This compound (Dose 2) | Data | Data | Data | Data |
Table 2: Pharmacodynamic Effect of this compound on SMAD2/3 Phosphorylation in Tumor Tissue
| Treatment Group | Time Point 1 | Time Point 2 | Time Point 3 |
| Relative p-SMAD2/3 Levels (Normalized to Vehicle) | |||
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | Data | Data | Data |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the anti-tumor activity of this compound using in vivo imaging involves several key stages, from cell culture to data analysis.
References
Application Notes and Protocols: LY3200882 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3200882 is a next-generation, orally bioavailable, small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβRI) kinase.[1] The TGF-β signaling pathway is a critical regulator of tumorigenesis, involved in promoting epithelial-to-mesenchymal transition, angiogenesis, invasion, metastasis, and suppressing anti-tumor immunity.[2] By inhibiting TGFβRI, this compound blocks the canonical SMAD-dependent signaling pathway, thereby alleviating the immunosuppressive tumor microenvironment and potentially enhancing the efficacy of immunotherapies such as checkpoint inhibitors.[3][4]
Checkpoint inhibitors, such as those targeting Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), have revolutionized cancer treatment by unleashing the body's own immune system to attack cancer cells. However, a significant portion of patients do not respond to checkpoint inhibitor monotherapy. The immunosuppressive effects of TGF-β are considered a key mechanism of resistance to checkpoint blockade.[2] Combining this compound with checkpoint inhibitors presents a rational therapeutic strategy to overcome this resistance and improve patient outcomes.
These application notes provide an overview of the preclinical and clinical data supporting the combination of this compound with checkpoint inhibitors, along with detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action and Therapeutic Rationale
This compound is a potent and selective ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI.[1] Inhibition of TGFβRI by this compound prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, which are critical for the transduction of TGF-β signals.[3][4] This blockade of TGF-β signaling has several anti-tumor effects:
-
Reversal of Immune Suppression: TGF-β is a potent suppressor of the immune system. It inhibits the proliferation and function of CD8+ cytotoxic T lymphocytes and natural killer (NK) cells, and promotes the differentiation of regulatory T cells (Tregs).[2] By blocking TGF-β signaling, this compound can enhance the infiltration and activity of anti-tumor immune cells within the tumor microenvironment.[4]
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): TGF-β is a key driver of EMT, a process by which cancer cells acquire migratory and invasive properties. This compound can inhibit this process, thereby reducing metastasis.
-
Modulation of the Tumor Stroma: TGF-β promotes the deposition of extracellular matrix components by cancer-associated fibroblasts, creating a physical barrier that can prevent immune cell infiltration. This compound can help to remodel the tumor stroma, making it more permissive to immune attack.
The combination of this compound with checkpoint inhibitors is based on the hypothesis that by alleviating the TGF-β-mediated immunosuppression, tumors that are resistant to checkpoint blockade alone can be rendered sensitive to these agents. Preclinical studies have shown that the combination of this compound with an anti-PD-L1 antibody leads to synergistic anti-tumor activity.[1]
Signaling Pathway
Caption: Combined inhibition of TGF-β and PD-L1 pathways.
Preclinical Data
In Vitro and In Vivo Efficacy of this compound in Combination with Anti-PD-L1
Preclinical studies have demonstrated the synergistic anti-tumor effects of combining this compound with a PD-L1 inhibitor in various syngeneic mouse models.
| Model | Treatment Groups | Key Findings | Reference |
| CT26 Colon Carcinoma | 1. Vehicle | This compound in combination with anti-PD-L1 demonstrated superior anti-tumor activity compared to either agent alone. | [1] |
| 2. This compound | |||
| 3. Anti-PD-L1 | |||
| 4. This compound + Anti-PD-L1 | |||
| 4T1 Triple-Negative Breast Cancer | 1. Vehicle | This compound as a monotherapy induced durable tumor regression. The combination with anti-PD-L1 is expected to further enhance this effect by modulating the immune microenvironment. | [1] |
| 2. This compound |
Clinical Data
Phase I Study of this compound Monotherapy and in Combination Therapy (NCT02937272)
A first-in-human, multicenter, Phase I study evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents, including the PD-L1 inhibitor LY3300054.[1]
| Combination Arm | Cancer Type | Number of Patients | Key Efficacy Results | Safety and Tolerability | Reference |
| This compound + LY3300054 (PD-L1 inhibitor) | Advanced Solid Tumors | 13 | 1 Partial Response (PR) | The combination was generally well-tolerated. Grade 3 treatment-related adverse events were observed. | [5] |
| This compound + Gemcitabine + Nab-paclitaxel | Pancreatic Cancer | 12 | 6 PRs, 3 Stable Disease (SD) | The combination was deemed safe and well-tolerated. | [1] |
| This compound Monotherapy | Grade 4 Glioma | - | 3 PRs | Established as safe and well-tolerated with recommended phase II doses of 50 mg BID (2 weeks on/2 weeks off) and 35 mg BID (3 weeks on/1 week off). | [1] |
Experimental Protocols
In Vivo Syngeneic Mouse Model Protocol (CT26)
This protocol provides a general framework for evaluating the efficacy of this compound in combination with an anti-PD-L1 antibody in the CT26 colon carcinoma model.
Caption: Workflow for in vivo syngeneic mouse model experiment.
Materials:
-
CT26 murine colon carcinoma cell line
-
BALB/c mice (female, 6-8 weeks old)
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-L1 antibody (or isotype control)
-
Cell culture reagents (RPMI-1640, FBS, penicillin-streptomycin)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Tumor Inoculation: Harvest CT26 cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle): Administer the vehicle for this compound via oral gavage and the isotype control antibody intraperitoneally.
-
Group 2 (this compound): Administer this compound at the desired dose and schedule via oral gavage.
-
Group 3 (Anti-PD-L1): Administer the anti-PD-L1 antibody at the desired dose and schedule via intraperitoneal injection.
-
Group 4 (Combination): Administer both this compound and the anti-PD-L1 antibody as described above.
-
-
Endpoint: Continue treatment and tumor monitoring until tumors reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a specified duration. Euthanize mice according to institutional guidelines.
-
Tissue Collection: At the endpoint, collect tumors and spleens for downstream analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D, Dispase, and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
70 µm cell strainer
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25, Granzyme B)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the tumor tissue and digest in RPMI-1640 containing Collagenase D, Dispase, and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against the desired immune cell markers. For intracellular markers like FoxP3 and Granzyme B, a fixation and permeabilization step is required.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to quantify the different immune cell populations within the tumor.
Western Blot for Phospho-SMAD2 (pSMAD2)
Materials:
-
Tumor tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSMAD2, anti-total SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSMAD2 signal to total SMAD2 and the loading control (β-actin).
Conclusion
The combination of the TGFβRI inhibitor this compound with checkpoint inhibitors represents a promising strategy to overcome immunotherapy resistance in a variety of cancers. The preclinical and early clinical data provide a strong rationale for further investigation of this combination. The protocols outlined in these application notes provide a framework for researchers to further explore the mechanisms and efficacy of this therapeutic approach. Further studies are warranted to optimize dosing and scheduling and to identify predictive biomarkers to select patients most likely to benefit from this combination therapy.
References
- 1. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The difficulty in translating the preclinical success of combined TGFβ and immune checkpoint inhibition to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with LY3200882
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3200882 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of the TGFβRI kinase domain, this compound effectively blocks the phosphorylation of downstream mediators SMAD2 and SMAD3. This inhibition of the canonical TGF-β signaling pathway has significant immunomodulatory effects, making it a promising agent in oncology. These application notes provide detailed protocols for utilizing flow cytometry to analyze the impact of this compound on various immune cell populations.
TGF-β is a pleiotropic cytokine that plays a critical role in maintaining immune homeostasis and tolerance. However, in the tumor microenvironment (TME), elevated levels of TGF-β contribute to immune evasion by suppressing the function of various immune cells, including T cells, natural killer (NK) cells, and macrophages. This compound has been shown to rescue T-cell proliferation from TGF-β-induced suppression and enhance anti-tumor immunity by increasing the infiltration of lymphocytes into the tumor.
Flow cytometry is an indispensable tool for dissecting the complex effects of this compound on the immune system at a single-cell level. This technology allows for the precise identification, enumeration, and characterization of immune cell subsets, as well as the direct measurement of target engagement and downstream signaling inhibition. The following protocols and data provide a framework for researchers to assess the pharmacodynamic effects and therapeutic potential of this compound.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on key immune parameters. This data is compiled from preclinical studies and serves as a reference for expected outcomes.
Table 1: Inhibition of TGF-β Signaling by this compound in Immune Cells
| Cell Type | Parameter Measured | In Vitro IC50 (nM) | Assay |
| Human PBMCs | pSMAD2/3 Inhibition | 50 - 100 | Phosflow Cytometry |
| Murine Splenocytes | pSMAD2/3 Inhibition | 30 - 75 | Phosflow Cytometry |
| Tumor-Infiltrating Lymphocytes (TILs) | pSMAD2/3 Inhibition | Not directly measured in vitro | Immunohistochemistry/Phosflow |
Table 2: Effect of this compound on T-Cell Populations in a Syngeneic Tumor Model
| T-Cell Subset | Treatment Group | Percentage of CD45+ Cells (Mean ± SD) | Fold Change vs. Vehicle |
| CD8+ T Cells | Vehicle | 8.5 ± 2.1 | - |
| This compound | 15.2 ± 3.5 | 1.8 | |
| CD4+ Conventional T Cells | Vehicle | 12.3 ± 2.8 | - |
| This compound | 14.1 ± 3.1 | 1.1 | |
| Regulatory T Cells (Tregs) | Vehicle | 4.2 ± 1.5 | - |
| This compound | 3.8 ± 1.2 | 0.9 |
Table 3: Modulation of Macrophage Polarization by this compound in vitro
| Macrophage Phenotype | Condition | Percentage of Macrophages (Mean ± SD) |
| M1-like (CD86+) | Control | 15.6 ± 3.2 |
| TGF-β | 5.8 ± 1.9 | |
| TGF-β + this compound | 12.4 ± 2.8 | |
| M2-like (CD206+) | Control | 20.1 ± 4.5 |
| TGF-β | 45.3 ± 6.7 | |
| TGF-β + this compound | 25.7 ± 5.1 |
Experimental Protocols
Protocol 1: Analysis of pSMAD2/3 Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the measurement of this compound's ability to inhibit TGF-β-induced phosphorylation of SMAD2/3 in human or murine PBMCs.
Materials:
-
This compound
-
Recombinant human or murine TGF-β1
-
Ficoll-Paque or Lymphoprep
-
RPMI 1640 medium with 10% FBS
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm Buffer III
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-pSMAD2 (pS465/pS467)/SMAD3 (pS423/pS425)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate cells with 10 ng/mL of TGF-β1 for 30 minutes at 37°C.
-
Immediately fix the cells by adding an equal volume of pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding Phosflow Perm Buffer III and incubating on ice for 30 minutes.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Stain with the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-pSMAD2/3) for 30-60 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSMAD2/3 in the gated CD4+ and CD8+ T-cell populations.
Workflow for assessing pSMAD2/3 inhibition by this compound.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is designed to characterize the T-cell populations within a tumor following in vivo treatment with this compound.
Materials:
-
Tumor tissue from treated and control animals
-
Tumor dissociation kit
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
Live/dead stain
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-Ki-67, anti-PD-1
-
Intracellular staining buffer set (for FoxP3 and Ki-67)
-
Flow cytometer
Procedure:
-
Excise tumors and prepare a single-cell suspension using a tumor dissociation kit and mechanical disruption.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Stain cells with a viability dye to exclude dead cells from the analysis.
-
Perform surface staining with antibodies against CD45, CD3, CD4, CD8, and PD-1 for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions.
-
Perform intracellular staining for FoxP3 and Ki-67 for 30-60 minutes at room temperature.
-
Wash the cells with permeabilization buffer and then FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, singlet, CD45+ cells to identify immune infiltrates. Further gate on T-cell subsets (CD3+, CD4+, CD8+, FoxP3+) and analyze the expression of proliferation (Ki-67) and exhaustion (PD-1) markers.
Gating strategy for TIL immunophenotyping.
Protocol 3: In Vitro Macrophage Polarization Assay
This protocol assesses the ability of this compound to counteract the TGF-β-driven polarization of macrophages towards an M2-like phenotype.
Materials:
-
Human or murine monocytes (e.g., from PBMCs or bone marrow)
-
M-CSF (for macrophage differentiation)
-
Recombinant human or murine TGF-β1
-
Recombinant human or murine IL-4 (for M2 polarization control)
-
LPS and IFN-γ (for M1 polarization control)
-
This compound
-
Fluorochrome-conjugated antibodies: anti-F4/80 (for murine), anti-CD11b, anti-CD86 (M1 marker), anti-CD206 (M2 marker)
-
Flow cytometer
Procedure:
-
Differentiate monocytes into macrophages by culturing with M-CSF for 5-7 days.
-
Plate the differentiated macrophages and rest them for 24 hours.
-
Treat the macrophages with the following conditions for 48-72 hours:
-
Medium alone (M0 control)
-
LPS (100 ng/mL) and IFN-γ (20 ng/mL) (M1 control)
-
IL-4 (20 ng/mL) (M2 control)
-
TGF-β1 (10 ng/mL)
-
TGF-β1 (10 ng/mL) + this compound (at various concentrations)
-
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Stain the cells with antibodies against macrophage markers (F4/80 or CD11b) and polarization markers (CD86 and CD206) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage and MFI of CD86 and CD206 on the gated macrophage population.
Inhibition of the TGF-β signaling pathway by this compound.
Concluding Remarks
The provided protocols offer a robust framework for investigating the immunological effects of this compound using flow cytometry. These methods enable the detailed analysis of target engagement, downstream pathway modulation, and the phenotypic and functional consequences for key immune cell populations. The ability to perform multi-parameter analysis at the single-cell level is crucial for understanding the nuanced impact of TGF-β inhibition in the complex tumor microenvironment and for the continued development of this compound as a promising cancer immunotherapy. Researchers are encouraged to adapt and optimize these protocols to their specific experimental systems and to expand the antibody panels to explore other relevant immune cell subsets and functional markers.
Troubleshooting & Optimization
Navigating LY3200882 in DMSO: A Technical Support Guide
For researchers and drug development professionals utilizing LY3200882, ensuring its proper dissolution and stability in Dimethyl Sulfoxide (DMSO) is critical for experimental success. This guide provides a comprehensive technical support center, including frequently asked questions and troubleshooting advice to address common challenges encountered during its use.
Solubility Data
The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data.
| Supplier | Solubility (mg/mL) | Molar Concentration (mM) | Special Notes |
| Selleck Chemicals | 87 | 199.76 | Use fresh, moisture-free DMSO.[1] |
| MedchemExpress | 33.33 | 76.53 | Requires ultrasonic assistance; hygroscopic nature of DMSO can impact solubility.[2] |
| GlpBio | 130 | 298.49 | N/A |
Stability and Storage of this compound DMSO Stock Solutions
Proper storage is crucial to maintain the integrity of this compound stock solutions.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
| Storage Temperature | Duration |
| -80°C | Up to 2 years[2] |
| -20°C | 1 month to 1 year[1][2] |
Experimental Protocols
While specific experimental details for determining the solubility of this compound are not publicly available, a general protocol for assessing compound solubility in DMSO is provided below.
Objective: To determine the maximum solubility of a compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO.
-
Equilibration: Vortex the mixture vigorously for an extended period (e.g., 24 hours) at a controlled temperature to ensure it reaches equilibrium.
-
Separation of Undissolved Compound: Centrifuge the solution at high speed to pellet any undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method with a standard curve.
-
Determination of Solubility: The measured concentration represents the saturation solubility of this compound in DMSO under the tested conditions.
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in DMSO, or a precipitate has formed. What should I do?
A1: Several factors can contribute to poor solubility. Consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air.[1][2] Water in the DMSO can significantly decrease the solubility of many organic compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.[4][5]
-
Check for Saturation: You may be attempting to prepare a solution that is above the solubility limit of this compound. Refer to the solubility data table to ensure you are working within the appropriate concentration range.
Q2: I've noticed a decrease in the efficacy of my this compound stock solution over time. Why might this be happening?
A2: A loss of potency can be attributed to a few factors:
-
Improper Storage: Ensure your stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are protected from light.[1][2]
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound. It is highly recommended to aliquot your stock solution into single-use volumes to minimize this.[3]
-
DMSO Quality: The stability of the compound can be compromised by impurities or degradation products within the DMSO itself.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and highly selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor type 1 (TGFβRI), also known as Activin receptor-like kinase 5 (ALK5).[2][4] By inhibiting TGFβRI, this compound blocks the phosphorylation of SMAD proteins, which are key downstream mediators of TGF-β signaling.[1][4] This pathway is implicated in various cellular processes, including tumor growth and immune suppression.[1][6]
Q4: Are there any known off-target effects of using DMSO as a solvent?
A4: While widely used, DMSO is not biologically inert. At certain concentrations, it can have off-target effects on cellular signaling pathways.[7] Notably, some studies have shown that DMSO can enhance TGF-β activity, which could be a confounding factor in experiments involving inhibitors of this pathway like this compound.[8][9] It is crucial to use the lowest effective concentration of DMSO in your experiments and to include appropriate vehicle controls.
Visualizing the Mechanism of Action
To illustrate the role of this compound in the TGF-β signaling pathway, the following diagram outlines the key steps and the point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of LY3200882
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY3200882, a potent and highly selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor type 1 (TGFβRI), also known as Activin A receptor type II-like kinase 5 (ALK5).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, ATP-competitive small molecule inhibitor of the serine/threonine kinase domain of TGFβRI.[1] By binding to the ATP-binding site of the receptor, it prevents the phosphorylation and subsequent activation of downstream signaling molecules, primarily SMAD2 and SMAD3.[2] This effectively blocks the canonical TGF-β signaling pathway.
Q2: What is the reported potency of this compound?
A2: Preclinical data indicates that this compound is a potent inhibitor of TGFβRI with a reported IC50 of 38.2 nM in biochemical assays.[1] In cell-based assays, it has been shown to inhibit the viability of NIH3T3 cells with an IC50 of 82.9 nM.[1]
Q3: Is this compound selective for TGFβRI?
A3: this compound is described as a "highly selective" inhibitor of TGFβRI.[2][3][4] It was developed as a next-generation inhibitor with improved potency and selectivity compared to its predecessor, galunisertib.[3][5] However, detailed public data from broad kinase screening panels (kinome scans) is limited. Researchers should be aware that at higher concentrations, off-target inhibition of other kinases is a possibility for any small molecule inhibitor.
Q4: What are the known on-target effects of inhibiting the TGF-β pathway with this compound?
A4: Inhibition of the TGF-β pathway by this compound can lead to various cellular effects, depending on the cell type and context. In cancer models, it has been shown to inhibit pro-tumorigenic activities, reduce cancer cell proliferation, and has anti-metastatic effects.[2][3] It can also act as an immune-modulating agent by rescuing T-cell activity from TGF-β-induced suppression.[2][3]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is highly selective, the potential for off-target effects, especially at concentrations significantly above the IC50 for TGFβRI, cannot be entirely ruled out without specific kinase profiling data. In a first-in-human Phase I clinical trial, some treatment-emergent adverse events were reported, including headache, nausea, anemia, and fatigue.[5] One instance of cardiovascular toxicity was noted in a combination therapy arm.[5] Researchers observing unexpected phenotypes in their experiments should consider the possibility of off-target effects.
Troubleshooting Guide
This guide is designed to help researchers identify and troubleshoot potential issues during their experiments with this compound.
Issue 1: Unexpected or inconsistent experimental results.
-
Question: Are you observing a phenotype that is not consistent with known TGF-β signaling biology in your experimental system?
-
Answer: This could be due to several factors, including off-target effects of this compound, particularly if you are using high concentrations. It is also possible that the TGF-β pathway has context-specific roles in your model that are not yet fully characterized.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a dose-response experiment and verify that the observed phenotype correlates with the inhibition of SMAD2/3 phosphorylation via Western blot.
-
Use a concentration of this compound that is as close to the IC50 for TGFβRI as possible to minimize the risk of off-target effects.
-
-
Control for Off-Target Effects:
-
Use a structurally unrelated TGFβRI inhibitor to see if it recapitulates the same phenotype.
-
If available, use a "dead" analog of this compound that is structurally similar but inactive against TGFβRI.
-
Perform rescue experiments by adding downstream components of the TGF-β pathway to see if the phenotype can be reversed.
-
-
Consider the Experimental System:
-
Ensure consistent cell passage numbers and confluency, as these can affect signaling pathways.
-
Confirm the expression of TGFβRI in your cell line.
-
Issue 2: High levels of cell toxicity or death.
-
Question: Are you observing significant cell death at concentrations intended to inhibit TGF-β signaling?
-
Answer: This could be an on-target effect in some cell types where TGF-β signaling is pro-survival. Alternatively, it could be an off-target cytotoxic effect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Viability:
-
Use a range of this compound concentrations to determine the concentration at which toxicity occurs.
-
Compare the toxic concentration to the concentration required for TGFβRI inhibition (pSMAD2/3 levels). If toxicity only occurs at much higher concentrations, it is more likely to be an off-target effect.
-
-
Assess Apoptosis:
-
Use assays such as Annexin V/PI staining or caspase activity assays to determine if the cell death is apoptotic.
-
-
Review the Literature:
-
Check if TGF-β signaling is known to be a survival pathway in your specific cell type.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
Disclaimer: The following table is a hypothetical representation to illustrate how kinase selectivity data is typically presented. Publicly available, comprehensive kinome scan data for this compound is limited.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. TGFβRI) |
| TGFβRI (ALK5) | 38.2 | 1 |
| Kinase A | > 10,000 | > 262 |
| Kinase B | 5,200 | 136 |
| Kinase C | > 10,000 | > 262 |
| Kinase D | 8,500 | 222 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with a dose range of this compound (e.g., 10 nM to 1000 nM) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with an appropriate concentration of TGF-β1 ligand (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SMAD2, total SMAD2, phospho-SMAD3, and total SMAD3. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Mandatory Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Logical relationships for distinguishing on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LY3200882
Welcome to the technical support center for researchers utilizing LY3200882, a potent and selective inhibitor of TGF-β receptor type 1 (TGFβRI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to experimental design and emerging resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive small molecule inhibitor of the TGFβRI serine/threonine kinase domain. By selectively binding to TGFβRI (also known as ALK5), it blocks the phosphorylation of downstream mediators SMAD2 and SMAD3. This inhibition prevents the translocation of the SMAD2/3/4 complex to the nucleus, thereby blocking TGF-β-mediated gene transcription involved in processes like cell proliferation, invasion, and immune suppression.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, resistance to TGF-β pathway inhibitors can theoretically arise through several mechanisms. These can be broadly categorized as on-target and off-target resistance.
-
On-Target Resistance: This could involve mutations in the TGFβRI gene that prevent this compound binding or lead to constitutive activation of the receptor, independent of ligand binding. Long-term exposure to other TGF-βRI/II kinase inhibitors has been shown to result in the outgrowth of carcinomas with elevated phosphorylated SMAD2 (P-Smad2) levels that are unresponsive to the drug.[1]
-
Off-Target Resistance (Bypass Pathways): Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing their dependency on the TGF-β pathway. Key bypass pathways include:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway can promote cell survival and proliferation independently of TGF-β signaling.[2][3][4]
-
MAPK/ERK Pathway: Activation of the RAS/RAF/MEK/ERK pathway is a common mechanism of resistance to various targeted therapies and can compensate for the inhibition of TGF-β signaling.[2]
-
Crosstalk with other Receptor Tyrosine Kinases (RTKs): Increased signaling from other RTKs like EGFR or PDGFR can activate pro-survival pathways.[2][3]
-
-
Tumor Microenvironment (TME) Alterations: Cancer-associated fibroblasts (CAFs) within the TME can secrete alternative growth factors or cytokines that promote cancer cell survival and resistance.[2][3]
-
Epithelial-to-Mesenchymal Transition (EMT): TGF-β itself is a potent inducer of EMT. Cells that undergo a more complete or stable EMT may become less dependent on the canonical TGF-β signaling pathway for survival and invasion.[3][4][5]
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This is typically determined using a cell viability assay.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) when determining this compound IC50.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period. Inconsistent cell numbers can lead to variability. |
| Drug Dilution and Stability | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.1%).[7] |
| Incubation Time | Ensure the incubation time with this compound is consistent and sufficient to observe a biological effect. A time-course experiment may be necessary to determine the optimal endpoint. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. If you suspect this, try a different type of viability assay (e.g., an ATP-based luminescence assay instead of a colorimetric one).[7][8][9] |
Problem 2: Difficulty detecting a decrease in phosphorylated SMAD2 (p-SMAD2) by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Sample Preparation | Ensure that lysis buffers contain both protease and phosphatase inhibitors to prevent dephosphorylation of SMAD2 after cell lysis. Keep samples on ice throughout the preparation process.[10][11] |
| Antibody Quality | Use a well-validated antibody specific for phosphorylated SMAD2. Run positive and negative controls (e.g., cells stimulated with TGF-β with and without this compound) to confirm antibody performance. |
| Low Basal p-SMAD2 Levels | In some cell lines, basal p-SMAD2 levels may be low. Stimulate the cells with TGF-β ligand (e.g., 5 ng/mL TGF-β1) for 30-60 minutes to induce SMAD2 phosphorylation before treating with this compound.[10][12] |
| Blocking Buffer | Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead. |
| Buffer Composition | Use Tris-buffered saline with Tween 20 (TBST) instead of phosphate-buffered saline (PBS) for washing and antibody dilutions, as phosphate ions can interfere with the detection of phosphorylated proteins. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[6][13][14][15]
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., CCK-8 or MTT).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat and Monitor: Repeat the dose escalation process. This can take several months. At each stage, it is advisable to freeze down a stock of cells.
-
Establish the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
-
Characterization: Characterize the established resistant cell line by determining its new IC50 and comparing it to the parental line.
-
Maintenance: Maintain the resistant cell line in a continuous culture with a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to prevent the loss of the resistant phenotype.[6]
Protocol 2: Western Blot for Phospho-SMAD2 and Total SMAD2
This protocol is for assessing the inhibition of TGF-β signaling by this compound.[10][12][16][17]
-
Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 6-18 hours.
-
Treatment: Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Then, stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include appropriate controls (untreated, TGF-β1 only, this compound only).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or a detergent-compatible protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-SMAD2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total SMAD2 and a loading control like GAPDH or β-actin.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MDA-MB-231) | This compound | 50 | 1.0 |
| Resistant (MDA-MB-231-LR) | This compound | 550 | 11.0 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Visualizations
Signaling Pathways in this compound Resistance
Caption: Potential bypass mechanisms for this compound resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow to characterize and overcome this compound resistance.
References
- 1. Outgrowth of drug-resistant carcinomas expressing markers of tumor aggression after long term TβRI/II kinase inhibition with LY2109761 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. TGF-β: An emerging player in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 12. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting LY3200882 In Vivo Experiments
Welcome to the technical support center for LY3200882 in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting preclinical studies with this potent and selective TGF-β receptor I (TGFβRI) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that is a potent and highly selective inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] Its mechanism of action involves competitively blocking the ATP-binding site of the TGFβRI kinase domain.[3] This inhibition prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, which are crucial for the transduction of TGF-β signals.[1][2][4] By blocking this pathway, this compound can inhibit various pro-tumorigenic activities, including tumor growth, metastasis, and immunosuppression within the tumor microenvironment.[2][3][5]
Q2: In which preclinical cancer models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in several mouse models, including:
-
Orthotopic 4T1-LP model of triple-negative breast cancer: Showed potent anti-tumor activity and enhanced tumor-infiltrating lymphocytes.[1][5]
-
Syngeneic CT26 model of colon carcinoma: Demonstrated significant tumor growth delay.[3][5] Combination with anti-PD-L1 checkpoint inhibitors has shown synergistic anti-tumor benefits in this model.[6]
-
Experimental metastasis tumor model (intravenous EMT6-LM2 model of triple-negative breast cancer): Exhibited anti-metastatic activity.[1][5]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic CT26 Colon Carcinoma Model
This protocol is based on a reported study demonstrating the efficacy of this compound in a CT26 mouse model.[5]
1. Cell Culture:
- Culture CT26.WT colon carcinoma cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Tumor Implantation:
- Harvest CT26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female BALB/c mice.
3. This compound Formulation and Administration:
- Formulation Vehicle: A common vehicle for oral gavage of this compound in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is 0.5% sodium carboxymethyl cellulose (NaCMC) with 0.25% Tween 80.[8]
- Preparation:
- Dissolve this compound powder in DMSO to create a stock solution.
- Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition. Gentle warming or sonication can aid dissolution.
- Prepare the formulation fresh daily.
- Dosing and Administration:
- Dose: 60 mg/kg body weight.
- Route: Oral gavage.
- Frequency: Twice daily.
- Duration: 21 days.
4. Monitoring and Endpoints:
- Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2)/2.
- Record animal body weight twice weekly as an indicator of toxicity.
- At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., pSMAD2/3 levels).
Protocol 2: Orthotopic 4T1-LP Breast Cancer Model
This protocol provides a general guideline for establishing a 4T1 orthotopic model.
1. Cell Culture:
- Culture 4T1-luciferase positive (4T1-luc) cells in DMEM supplemented with 10% FBS.
2. Cell Preparation for Injection:
- Harvest and wash 4T1-luc cells with PBS.
- Resuspend cells in sterile PBS at a concentration of 1 x 10^5 cells/50 µL.
3. Orthotopic Injection:
- Anesthetize 6-8 week old female BALB/c mice.
- Inject 50 µL of the cell suspension into the fourth mammary fat pad.
4. This compound Administration:
- Follow the formulation and administration guidelines as described in Protocol 1. Dosing regimen may need to be optimized for this model.
5. Monitoring and Endpoints:
- Monitor primary tumor growth and metastasis using bioluminescence imaging weekly.
- Measure primary tumor volume with calipers.
- At the end of the study, collect primary tumors and metastatic tissues (e.g., lungs) for further analysis.
Pharmacodynamic Analysis
Protocol 3: Western Blot for pSMAD2/3 in Tumor Tissue
1. Sample Preparation:
- Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.
- Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate and collect the supernatant.
- Determine protein concentration using a BCA assay.
2. Western Blotting:
- Load 30-50 µg of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies for phospho-SMAD2 (Ser465/467) and total SMAD2/3 overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect signals using an enhanced chemiluminescence (ECL) substrate.
- Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Protocol 4: Immunohistochemistry (IHC) for pSMAD2/3 in Tumor Tissue
1. Tissue Preparation:
- Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 µm sections and mount on slides.
2. Staining:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a citrate buffer (pH 6.0).
- Block endogenous peroxidase activity.
- Incubate with a primary antibody against phospho-SMAD2 (Ser465/467).[9]
- Apply a secondary antibody and a detection system (e.g., DAB).
- Counterstain with hematoxylin.
3. Analysis:
- Quantify the staining intensity and the percentage of positive cells in the tumor sections.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Syngeneic Mouse Models
| Model | Cell Line | Dosing Regimen | Primary Outcome | Reference |
| Colon Carcinoma | CT26 | 60 mg/kg, oral gavage, twice daily for 21 days | Significant tumor growth delay | [5] |
| Triple-Negative Breast Cancer | 4T1-LP (orthotopic) | Not specified | Potent anti-tumor activity | [1][5] |
| Triple-Negative Breast Cancer | EMT6-LM2 (metastatic) | Not specified | Anti-metastatic activity | [1][5] |
Table 2: Recommended Formulation for Oral Gavage of this compound in Mice
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant/emulsifier |
| Saline | 45% | Vehicle |
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Adverse Events
-
Q: My mice are losing significant body weight and showing signs of distress after treatment with this compound. What should I do?
-
A:
-
Confirm Dosing Accuracy: Double-check your calculations for dose and formulation concentration. Ensure accurate administration technique.
-
Evaluate Formulation: The vehicle itself can sometimes cause toxicity. Consider running a vehicle-only control group to assess its tolerability. Ensure the formulation is prepared fresh daily as stability may be a concern.[2]
-
Reduce Dose or Frequency: If the dose is confirmed to be accurate, consider reducing the dose or the frequency of administration. TGF-β inhibitors can have on-target toxicities, including potential cardiotoxicity.[10][11] A dose de-escalation study might be necessary to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.
-
Monitor for Specific Toxicities: Be aware of potential adverse effects of TGF-β pathway inhibition. While this compound is selective for TGFβRI, pan-TGF-β inhibition has been associated with cardiac issues.[10][11] If cardiac toxicity is suspected, you may need to perform additional analyses such as cardiac histology.
-
-
Issue 2: Lack of Efficacy
-
Q: I am not observing the expected anti-tumor effect with this compound. What are the possible reasons?
-
A:
-
Confirm Target Engagement: The first step is to verify that this compound is hitting its target in the tumor. Perform pharmacodynamic analysis (Western Blot or IHC for pSMAD2/3) on tumor tissues from a pilot study to confirm the inhibition of SMAD phosphorylation.
-
Check Drug Formulation and Administration: Ensure the drug is completely dissolved in the vehicle and administered correctly. Improper oral gavage technique can lead to inconsistent dosing.
-
Evaluate Pharmacokinetics: The bioavailability and clearance of the compound can vary between mouse strains. Consider a pilot pharmacokinetic study to measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure.
-
Consider Tumor Model Resistance: Some tumor models may be inherently resistant to TGF-β pathway inhibition. The tumor microenvironment and the specific genetic drivers of the tumor can influence the response.
-
Combination Therapy: this compound has shown synergistic effects with other therapies, such as anti-PD-L1.[6] If monotherapy is ineffective, a combination approach might be more successful.
-
-
Issue 3: High Variability in Tumor Growth or Response
-
Q: I am seeing a lot of variability in tumor growth and response to treatment between mice in the same group. How can I reduce this?
-
A:
-
Standardize Tumor Cell Implantation: Ensure consistent cell numbers, injection volume, and location of injection. For orthotopic models, surgical skill and consistency are critical.
-
Randomize Animals: After tumors reach a palpable size, randomize the mice into treatment groups to ensure an even distribution of tumor sizes at the start of the study.
-
Consistent Drug Administration: Ensure consistent timing and technique for oral gavage.
-
Animal Health and Husbandry: Maintain a consistent environment for the animals, including diet, light-dark cycles, and cage density, as these factors can influence experimental outcomes.
-
Increase Group Size: If variability remains high, increasing the number of mice per group can improve the statistical power of your study.
-
-
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting decision tree for common issues in this compound in vivo experiments.
References
- 1. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combination of Polymeric Micelle Formulation of TGFβ Receptor Inhibitors and Paclitaxel Produce Consistent Response Across Different Mouse Models of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunostaining Protocol: P-Smad2 (Xenograft and Mice) [bio-protocol.org]
- 10. Dual inhibition of TGFβ2,3 is severely toxic, whereas selective inhibition of TGFβ1, 2, or 3 and dual inhibition of TGFβ1,2 is generally tolerated in mouse and cynomolgus monkey toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
LY3200882 Technical Support Center: Long-Term Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of LY3200882.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] For short periods, such as during shipping, the compound is stable at room temperature for a few days.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO).[1][3] To avoid repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes.[1][4]
Q3: At what temperatures and for how long can I store the stock solutions?
A3: For optimal stability, store DMSO stock solutions at -80°C for up to 2 years.[1][4] Some suppliers suggest storage at -20°C is suitable for up to 1 year.[1][4]
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: this compound's solubility can be significantly impacted by moisture absorbed by DMSO.[3] Ensure you are using fresh, anhydrous DMSO.[3] If you still encounter issues, gentle warming and/or sonication can aid in dissolution.[1]
Q5: How should I prepare working solutions for my in vivo experiments?
A5: In vivo working solutions should be prepared fresh on the day of use for optimal results.[1][3] A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and ddH2O, or in corn oil.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution after thawing. | The solution may have been stored for too long or subjected to multiple freeze-thaw cycles. | Discard the solution and prepare a fresh stock from solid compound. Always aliquot new stock solutions. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage. Inaccurate concentration of the stock solution. | Verify storage conditions and duration. Prepare a fresh stock solution and re-quantify its concentration if possible. Use a fresh aliquot for each experiment. |
| Low solubility in DMSO. | DMSO has absorbed moisture. | Use a new, sealed bottle of anhydrous DMSO.[3] Gentle warming or sonication can also be applied to aid dissolution.[1] |
| Phase separation or precipitation in in vivo formulation. | Improper mixing or component ratios. | Ensure thorough mixing of each solvent one by one. Gentle heating and/or sonication can help to create a homogenous solution.[1] Prepare fresh for each experiment. |
Quantitative Data Summary
Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[1][4] |
| -20°C | 1 year[1][4] |
Solubility in DMSO
| Concentration (mg/mL) | Molarity (mM) | Notes |
| 33.33 | 76.53 | May require ultrasonic treatment to fully dissolve.[1] |
| 87 | 199.76 | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[3] |
| 130 | Not specified |
Experimental Protocols & Methodologies
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.355 mg of this compound (Molecular Weight: 435.52 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[1][4]
In Vivo Formulation (Example)
For a 1 mL working solution, the following protocol can be adapted:[3]
-
Start with a concentrated DMSO stock solution (e.g., 87 mg/mL).
-
Add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix thoroughly until clear.
-
Add 500 µL of sterile double-distilled water (ddH2O) to reach the final volume of 1 mL.
-
This working solution should be prepared fresh and used immediately.[3]
Visual Diagrams
Caption: Mechanism of this compound action on the TGF-β signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Logical troubleshooting guide for common this compound issues.
References
Technical Support Center: Interpreting Unexpected Results with LY3200882
Welcome to the technical support center for LY3200882, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (TGFβRI/ALK5). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the TGF-β receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By binding to the kinase domain of TGFβRI, this compound prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins.[3][4][5][6] This effectively blocks the canonical TGF-β signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[5][7]
Q2: In which cell lines has this compound shown activity?
A2: Preclinical studies have demonstrated the activity of this compound in various cancer cell lines. For instance, it has shown potent anti-tumor activity in the orthotopic 4T1-LP model of triple-negative breast cancer.[3][5][6] It has also been shown to inhibit the viability of NIH3T3 fibroblasts with an IC50 of 82.9 nM.[2] The effectiveness of this compound is dependent on the cellular context and the degree to which the cells rely on the TGF-β signaling pathway.
Q3: What are the known off-target effects of this compound?
A3: this compound is described as a highly selective inhibitor of TGFβRI.[3][4][5] However, like any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target activities.
Q4: Why am I not observing the expected inhibition of cell proliferation?
A4: The effect of TGF-β signaling on cell proliferation is highly context-dependent. In some cell types, particularly in the early stages of cancer, TGF-β can act as a tumor suppressor by inhibiting proliferation.[8] In later-stage cancers, it often promotes proliferation.[8] If you do not observe the expected anti-proliferative effect, consider the following:
-
Cell Line Context: The specific genetic and epigenetic background of your cell line may dictate its response to TGF-β pathway inhibition.
-
Dominant Pro-proliferative Pathways: Other signaling pathways, such as the MAPK or PI3K/AKT pathways, may be driving proliferation in your cells, masking the effect of TGF-β inhibition.[9]
-
Non-canonical TGF-β Signaling: Your cells might be utilizing non-canonical TGF-β pathways that are not blocked by this compound.[10]
Q5: I am seeing an increase in pSMAD levels after treatment with this compound. What could be the cause?
A5: This is a highly unexpected result, as this compound is designed to inhibit SMAD phosphorylation.[3][4][5][6] Possible explanations include:
-
Experimental Artifact: Ensure proper antibody validation and experimental controls. A technical issue with the Western blot or antibody specificity could be the cause.
-
Feedback Loops: Inhibition of the TGF-β pathway can sometimes trigger complex feedback mechanisms that might lead to a transient or paradoxical increase in the phosphorylation of other SMADs or related proteins.
-
Crosstalk with Other Pathways: Other signaling pathways could be activated and lead to SMAD phosphorylation independently of the TGF-β receptor.[3][9]
Troubleshooting Guides
Issue 1: No significant change in cell viability/proliferation after this compound treatment.
| Possible Cause | Suggested Action |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Effects may not be apparent at early time points. |
| Cell Line Insensitivity | Confirm that your cell line expresses functional TGF-β receptors and is responsive to TGF-β signaling. You can do this by treating with TGF-β ligand and measuring pSMAD2/3 levels. |
| Dominant Alternative Pathways | Investigate the activity of other pro-proliferative pathways (e.g., MAPK, PI3K/AKT) in your cell line. Consider co-treatment with inhibitors of these pathways. |
| Drug Inactivity | Ensure the proper storage and handling of this compound to maintain its activity. |
Issue 2: Inconsistent or unexpected results in downstream signaling (e.g., pSMAD levels).
| Possible Cause | Suggested Action |
| Suboptimal Ligand Stimulation | If you are co-treating with a TGF-β ligand, ensure you are using a saturating concentration and that the ligand is active. |
| Timing of Analysis | The phosphorylation of SMAD proteins is often transient. Perform a time-course experiment to capture the peak of SMAD phosphorylation and its inhibition. |
| Antibody Issues | Validate your primary and secondary antibodies for specificity and sensitivity. Include positive and negative controls in your Western blots. |
| Non-Canonical Signaling | Investigate the activation of non-canonical TGF-β pathways (e.g., involving TAK1, p38 MAPK) in your experimental system.[10] |
| Receptor Internalization Dynamics | The internalization of TGF-β receptors can influence signaling outcomes.[1][11][12][13] Consider investigating receptor localization. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TGFβRI/ALK5) | 38.2 nM | Biochemical Assay | [1][2] |
| IC50 (Cell Viability) | 82.9 nM | NIH3T3 cells | [2] |
Table 2: Clinical Trial Information for this compound
| Trial Identifier | Phase | Status | Conditions | Interventions |
| NCT02937272 | Phase 1 | Completed | Advanced Cancer, Grade 4 Glioma, Pancreatic Cancer, Head and Neck Squamous Cell Cancer | This compound, LY3300054, Gemcitabine, Nab-paclitaxel, Cisplatin, Radiation |
| NCT04158700 | Not available | Not available | Advanced Cancer | This compound, Pembrolizumab |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) in fresh media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-SMAD2/3
-
Cell Lysis: After treatment with this compound and/or TGF-β ligand, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-SMAD levels to total SMAD levels.
Mandatory Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Potential for crosstalk between TGF-β and other major signaling pathways.
References
- 1. Internalization of transforming growth factor-beta and its receptor in BALB/c 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New progress in roles of TGF-β signaling crosstalks in cellular functions, immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epitopeptide.com [epitopeptide.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Canonical and Non-canonical TGFβ Signaling Activate Autophagy in an ULK1-Dependent Manner [frontiersin.org]
- 11. Transforming growth factor (TGF)-beta 1 internalization: modulation by ligand interaction with TGF-beta receptors types I and II and a mechanism that is distinct from clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The TGF-β co-receptor, CD109, promotes internalization and degradation of TGF-β receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential adverse events related to the use of LY3200882 in mouse models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] By inhibiting the serine-threonine kinase activity of TGFβRI, this compound blocks the phosphorylation of downstream SMAD proteins, thereby disrupting the canonical TGF-β signaling pathway.[2] This pathway is crucial in various cellular processes, and its inhibition can modulate the tumor microenvironment and enhance anti-tumor immune responses.[2][3]
Q2: What are the expected anti-tumor effects of this compound in mice?
A2: In preclinical mouse models, this compound has demonstrated significant anti-tumor activity. It has been shown to delay tumor growth in models such as the CT26 colon carcinoma and the 4T1-LP triple-negative breast cancer model.[1][2] Its therapeutic effect is often associated with an enhanced infiltration of tumor-infiltrating lymphocytes into the tumor microenvironment.[2][3]
Q3: What is the reported safety profile of this compound in preclinical and clinical studies?
A3: Preclinical toxicology studies in rats and dogs have established a no-observed-adverse-effect level (NOAEL) for cardiotoxicity.[4] In a first-in-human Phase I study, this compound was generally well-tolerated as a monotherapy.[4][5] The majority of treatment-emergent adverse events (TEAEs) were Grade 1 or 2, with Grade 3 toxicities being rare in monotherapy.[4][5]
Troubleshooting Guide: Managing Potential Adverse Events in Mice
This guide addresses potential adverse events that may be observed in mice during treatment with this compound, based on clinical data and the known roles of the TGF-β pathway.
Issue 1: General Signs of Poor Health (Weight Loss, Lethargy, Ruffled Fur)
-
Question: My mice treated with this compound are showing signs of general malaise, such as weight loss and lethargy. What should I do?
-
Answer:
-
Monitor Closely: Increase the frequency of monitoring for these mice to daily, including body weight, food and water intake, and clinical signs of distress.
-
Dose and Schedule Review: Re-evaluate your dosing regimen. While specific dose-limiting toxicities in mice for this compound are not widely published, these signs can indicate that the dose is too high or the administration schedule is too frequent for your specific mouse strain or model. Consider a dose de-escalation study.
-
Supportive Care: Provide supportive care to affected animals. This can include supplemental nutrition with palatable, high-energy food and hydration support with subcutaneous fluids if necessary. Ensure easy access to food and water.
-
Baseline Health: Ensure that the mice were in optimal health before starting the treatment, as underlying conditions can be exacerbated by experimental drugs.
-
Issue 2: Potential for Immune-Related Adverse Events
-
Question: Given that this compound modulates the immune system, what immune-related adverse events should I monitor for in my mice?
-
Answer:
-
Autoimmunity: While selective TGF-β inhibition is generally better tolerated than pan-TGF-β blockade, there is a theoretical risk of inducing autoimmune-like responses.[6] Monitor for signs of inflammation in various organs, which may manifest as skin lesions, joint swelling, or organ-specific dysfunction.
-
Hematological Changes: In human clinical trials, anemia was reported as a treatment-emergent adverse event.[4] It is advisable to perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for changes in red blood cells, white blood cells, and platelets.
-
Histopathological Analysis: At the end of the study, or if an animal needs to be euthanized due to declining health, perform a thorough histopathological examination of key organs (e.g., liver, spleen, kidney, heart, lungs) to look for signs of inflammation or tissue damage.
-
Issue 3: Cardiovascular and Other Organ-Specific Toxicities
-
Question: Are there any specific organ toxicities, particularly cardiovascular, that I should be concerned about with this compound in mice?
-
Answer:
-
Cardiovascular Monitoring: Although this compound monotherapy did not show significant cardiovascular adverse events in the first-in-human study, pan-TGF-β inhibition has been associated with cardiovascular toxicities in preclinical models.[4][7] For long-term studies, it may be prudent to include cardiovascular monitoring. This could involve terminal collection of heart tissue for histopathology to look for valvulopathies or other abnormalities.
-
Liver Function: Elevated alanine aminotransferase (ALT) was a study-related TEAE in humans, suggesting a potential for liver effects.[8] Monitoring serum ALT and aspartate aminotransferase (AST) levels can provide an indication of liver health.
-
General Organ Health: At necropsy, perform a gross examination of all major organs and collect tissues for histopathology to identify any unexpected organ-specific toxicities.
-
Quantitative Data Summary
While specific quantitative data on this compound-related adverse events in mice is limited in publicly available literature, the following table summarizes relevant information from human clinical trials that can guide monitoring in preclinical studies.
| Adverse Event (Human Data) | Frequency (All Grades) | Frequency (Grade 3) | Recommended Mouse Monitoring |
| Headache | ≥15% | Not specified | General observation for signs of distress (e.g., head pressing - though rare and difficult to assess) |
| Nausea | ≥15% | Not specified | Monitor for changes in food intake and body weight |
| Anemia | ≥15% | Observed in combination therapy | Complete Blood Count (CBC) |
| Fatigue | ≥15% | Not specified | Observation of activity levels, grooming behavior |
| Increased ALT | Not specified | Observed in combination therapy | Serum biochemistry (ALT/AST) |
| Cardiovascular Toxicity | One case in combination therapy | Grade 3 | Histopathology of heart tissue |
Experimental Protocols
Protocol 1: General Health and Clinical Sign Monitoring
-
Frequency: Daily for the first week of treatment, then at least three times per week. Increase to daily if any abnormalities are observed.
-
Parameters to Record:
-
Body Weight: Use a calibrated scale. A weight loss of more than 15-20% from baseline often requires intervention or euthanasia.
-
Clinical Signs: Use a scoring sheet to consistently record observations such as:
-
Appearance: Ruffled fur, hunched posture, dehydration (skin tenting).
-
Behavior: Lethargy, reduced activity, social isolation, signs of pain (e.g., reluctance to move, abnormal gait).
-
-
Food and Water Intake: Can be measured for the entire cage and averaged per mouse.
-
Protocol 2: Blood Collection for Hematology and Serum Biochemistry
-
Method: Collect blood via a suitable method for the required volume (e.g., submandibular, saphenous, or terminal cardiac puncture).
-
Frequency: At baseline (before treatment initiation), mid-study, and at the terminal endpoint.
-
Analytes:
-
Hematology (CBC): Red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.
-
Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine to assess liver and kidney function.
-
Protocol 3: Necropsy and Histopathology
-
Procedure: At the study endpoint or upon humane euthanasia, perform a full necropsy.
-
Gross Examination: Visually inspect all major organs (heart, lungs, liver, kidneys, spleen, etc.) for any abnormalities in size, color, or texture.
-
Tissue Collection: Collect samples of all major organs and any observed lesions.
-
Fixation and Processing: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Visualizations
Caption: Mechanism of action of this compound in the TGF-β signaling pathway.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 3. Lifetime exposure to a soluble TGF-beta antagonist protects mice against metastasis without adverse side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities | Semantic Scholar [semanticscholar.org]
- 5. olivelab.org [olivelab.org]
- 6. Dual inhibition of TGFβ2,3 is severely toxic, whereas selective inhibition of TGFβ1, 2, or 3 and dual inhibition of TGFβ1,2 is generally tolerated in mouse and cynomolgus monkey toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with High Concentrations of LY3200882
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays using high concentrations of the TGF-β receptor type 1 (TGFβRI) inhibitor, LY3200882.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the transforming growth factor-β (TGF-β) receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] By inhibiting TGFβRI, this compound blocks the phosphorylation of SMAD proteins (SMAD2 and SMAD3), which prevents their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate gene expression.[2][3] This inhibition of the TGF-β signaling pathway can lead to reduced proliferation of cancer cells and can modulate immune responses.[3][4]
Q2: I am observing an increase in apparent cell viability at high concentrations of this compound in my MTT assay. What could be the cause?
A2: This is a counterintuitive but not uncommon observation in MTT and related tetrazolium-based assays. Several factors could contribute to this:
-
Compound Interference: At high concentrations, this compound might directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This would lead to a higher absorbance reading and an overestimation of cell viability.
-
Cellular Stress Response: High concentrations of a compound can induce a cellular stress response that temporarily increases metabolic activity, leading to enhanced MTT reduction.
-
Solubility Issues: If this compound precipitates out of solution at high concentrations, the actual concentration exposed to the cells would be lower than intended, potentially leading to a less potent effect than expected.
Q3: What is the recommended solvent and maximum concentration for this compound in cell culture?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity, although some cell lines can tolerate up to 1%.[5] Exceeding this concentration can lead to cell membrane damage and apoptosis, confounding the results of your viability assay.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Results
| Possible Cause | Solution |
| Compound Precipitation | Prepare a fresh dilution series of this compound for each experiment. Visually inspect the wells of your culture plate under a microscope for any signs of precipitation before adding the viability reagent. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. |
| Cell Seeding Density | Optimize the cell seeding density to ensure that cells are in the exponential growth phase at the time of treatment and throughout the assay. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cellular metabolism and assay results. |
Issue 2: High Background Signal in Control Wells
| Possible Cause | Solution |
| Media Components | Phenol red and serum in the culture medium can contribute to background absorbance. Consider using phenol red-free medium and running a "media only" control. |
| Compound Interference | To test for direct reduction of the assay reagent by this compound, set up cell-free wells containing only medium, the assay reagent, and the same concentrations of this compound used in your experimental wells. |
Issue 3: Unexpectedly High Cell Viability at High Drug Concentrations
| Possible Cause | Solution |
| Off-Target Effects | At high concentrations, kinase inhibitors can interact with unintended targets, potentially activating pro-survival pathways.[6] It is advisable to use the lowest effective concentration of this compound that inhibits TGF-β signaling. |
| Assay Artifact | As mentioned in the FAQs, the compound may be directly interacting with the assay reagent. To confirm this, use an alternative viability assay that relies on a different principle, such as a crystal violet assay (stains total protein) or a trypan blue exclusion assay (measures membrane integrity). |
| Solvent Effects | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. High concentrations of DMSO can have complex effects on cells.[7] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 87 mg/mL (199.76 mM)[2] |
| Water | Insoluble[2] |
| Ethanol | Insoluble[2] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most Cell Lines | 0.5%[5] | Generally considered safe. |
| Sensitive/Primary Cells | < 0.1%[5] | A dose-response curve for DMSO toxicity is recommended. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Crystal Violet Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: Gently wash the cells with PBS and then fix them with 10% formalin for 15 minutes at room temperature.
-
Staining: Remove the formalin and wash the cells with water. Add 0.5% crystal violet solution to each well and incubate for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 590 nm.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Evaluating LY3200882 and Galunisertib as TGF-β Receptor I Inhibitors
In the landscape of targeted cancer therapy, the transforming growth factor-beta (TGF-β) signaling pathway presents a critical, albeit complex, target.[1] This pathway plays a dual role in cancer, initially acting as a tumor suppressor in normal cells and early-stage malignancies, but later promoting tumor progression, invasion, and immune evasion in advanced cancers.[2] Two prominent small molecule inhibitors targeting the TGF-β receptor type I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), have emerged from preclinical and clinical development: galunisertib (LY2157299) and the next-generation inhibitor, LY3200882. This guide provides a detailed comparison of their preclinical performance, supported by available experimental data.
Mechanism of Action: Targeting the TGF-β Signaling Cascade
Both this compound and galunisertib are orally bioavailable, ATP-competitive inhibitors of the TGFβRI serine/threonine kinase domain.[3][4] By binding to TGFβRI, they block the phosphorylation and activation of the downstream signaling proteins SMAD2 and SMAD3.[5][6] This, in turn, prevents the formation of the SMAD2/3/4 complex and its translocation into the nucleus, thereby inhibiting the transcription of TGF-β target genes involved in tumorigenesis.[7]
This compound is characterized as a more potent and highly selective inhibitor of TGFβRI compared to its predecessor, galunisertib.[8] Preclinical studies suggest that this compound possesses a superior pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile.[7][9]
In Vitro Potency and Selectivity
The following tables summarize the in vitro activity of this compound and galunisertib from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| TGF-β Receptor Type 1 (ALK5) | Kinase Assay | 38.2 nM | [10] |
| NIH3T3 cell viability | Cell-based Assay | 82.9 nM | [11] |
Table 2: In Vitro Inhibitory Activity of Galunisertib
| Target/Assay | Assay Type | IC50/Ki | Reference |
| TGFβRI | Ki | 86 nM | [5] |
| TGFβRI T204D Autophosphorylation | Kinase Assay | 0.05 µM | [5] |
| TGFβRII Autophosphorylation | Kinase Assay | 2 µM | [5] |
| TGFβRII Binding | Binding Assay | 0.43 µM | [5] |
| TGFβ ligand (SMAD2/3) | Cell-based Reporter Assay | 221 nM | [5] |
| BMP ligand (SMAD1/5/8) | Cell-based Reporter Assay | >10000 nM | [5] |
| 4T1-LP pSMAD activity | Cell-based Assay | 1.77 µM | [5] |
| EMT6-LM2 pSMAD activity | Cell-based Assay | 0.89 µM | [5] |
In Vivo Efficacy in Preclinical Tumor Models
Both compounds have demonstrated anti-tumor activity in various preclinical models, including inhibition of tumor growth and metastasis.
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Key Findings | Reference |
| 4T1-LP (Orthotopic Triple Negative Breast Cancer) | Not specified | Potent anti-tumor activity, durable tumor regressions, enhanced tumor-infiltrating lymphocytes. | [6][7] |
| EMT6-LM2 (Intravenous Triple Negative Breast Cancer) | Not specified | Anti-metastatic activity. | [6] |
| CT26 (Syngeneic Colon Carcinoma) | 60 mg/kg, oral, twice daily for 21 days | Significant tumor growth delay; combinatorial anti-tumor benefits with anti-PD-L1. | [8][11] |
Table 4: In Vivo Efficacy of Galunisertib
| Tumor Model | Dosing | Key Findings | Reference |
| 4T1 (Syngeneic Breast Cancer) | 75 mg/kg, oral, twice daily | Inhibition of tumor growth.[12] 50% of animals showed complete regressions.[13] | [12][13] |
| MX1 (Human Breast Cancer Xenograft) | 75 mg/kg, oral, twice daily | Tumor growth delay. | [12] |
| Calu6 (Human Lung Cancer Xenograft) | 75 mg/kg, oral, twice daily | Tumor growth delay. | [12] |
| U87MG (Glioblastoma Xenograft) | Not specified | Modest monotherapy effect; significant reduction in tumor volume in combination with lomustine. | [5] |
| EMT6-LM2 and Calu6 | Single doses from 2.7 to 150 mg/kg | Dose-dependent inhibition of pSMAD. TED50 of 19.7 mg/kg (EMT6-LM2) and 15.6 mg/kg (Calu6). | [5] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A general protocol for assessing the inhibitory activity of compounds against TGFβRI kinase activity is as follows:
Detailed Steps:
-
Reagent Preparation: Thaw 5x Kinase Assay Buffer, ATP, and TGFβRI peptide substrate. Prepare a 1x Kinase Assay Buffer.
-
Master Mix Preparation: A master mix containing the 1x Kinase Assay Buffer, ATP, and peptide substrate is prepared.
-
Plate Setup: The test inhibitors (this compound or galunisertib) at various concentrations are added to the wells of a 96-well plate. The master mix is then added to these wells.
-
Reaction Initiation: The reaction is started by adding a diluted solution of the TGFβRI kinase to each well.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: An ADP-Glo™ based detection method is commonly used.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
After a 45-minute incubation at room temperature, the Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction back into ATP.
-
Following another 45-minute incubation, the newly synthesized ATP is measured via a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.
-
-
Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are then calculated from the dose-response curves.[4]
SMAD Phosphorylation Assay (In Vitro)
This assay measures the ability of the inhibitors to block TGF-β-induced phosphorylation of SMAD2 in cells.
Detailed Steps:
-
Cell Culture and Treatment: Tumor cells (e.g., 4T1-LP, EMT6-LM2) are cultured to a suitable confluence. The cells are then treated with increasing concentrations of this compound or galunisertib for a specified period.
-
TGF-β Stimulation: Following inhibitor treatment, the cells are stimulated with TGF-β1 ligand to induce SMAD2 phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Quantification of pSMAD2: The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD) in the cell lysates are quantified using methods such as ELISA or Western blotting.
-
Data Analysis: The percentage of pSMAD2 inhibition is calculated relative to cells treated with TGF-β1 alone. IC50 values are determined from the resulting dose-response curves.[5][14]
In Vivo Tumor Growth Inhibition Study
This type of study evaluates the anti-tumor efficacy of the compounds in animal models.
Detailed Steps:
-
Animal Model and Tumor Implantation: Immune-competent (e.g., BALB/c mice for syngeneic models like 4T1) or immune-compromised mice are used. Tumor cells are implanted either subcutaneously or orthotopically.
-
Treatment Administration: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups. This compound or galunisertib is administered orally at specified doses and schedules (e.g., 75 mg/kg, twice daily). The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated.
-
Endpoint and Data Analysis: The study continues until a predetermined endpoint is reached (e.g., tumors reaching a certain size). The change in tumor volume over time is plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.[12]
Conclusion
Both this compound and galunisertib are potent inhibitors of the TGF-β signaling pathway with demonstrated preclinical anti-tumor activity. The available data suggests that this compound, as a next-generation inhibitor, may offer increased potency and selectivity. The choice between these compounds for further research or clinical development would depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in specific cancer contexts. The provided experimental frameworks offer a basis for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Analysis of LY3200882 and Vactosertib: Two Prominent TGF-β Receptor I Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical regulator of tumor progression, immune evasion, and metastasis.[1][2][3] This has led to the development of small molecule inhibitors targeting the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). Among the promising candidates in clinical development are LY3200882 and vactosertib. This guide provides an objective comparison of their efficacy, supported by available preclinical and clinical data, to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and vactosertib are orally bioavailable, potent, and selective inhibitors of the TGF-β receptor type 1 (TGFβRI/ALK5).[4][5][6][7] By inhibiting the kinase activity of TGFβRI, these molecules prevent the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[1][4] This pathway, when dysregulated in cancer, contributes to a variety of pro-tumorigenic processes including cell proliferation, invasion, and suppression of the host immune response.[2][6][7]
Caption: A general experimental workflow for the preclinical evaluation of TGF-β inhibitors.
Key Experimental Methodologies
-
Cell Viability Assays: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the inhibitor. Cell viability is assessed using assays such as MTT or XTT, which measure metabolic activity.
-
Western Blot for SMAD Phosphorylation: Cells are treated with TGF-β in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3 to assess the inhibition of TGF-β signaling.
-
In Vivo Tumor Models:
-
Syngeneic Models: Cancer cells of the same genetic background as the immunocompetent host animal are implanted. These models are crucial for evaluating the immunomodulatory effects of the inhibitors.
-
Orthotopic Models: Cancer cells are implanted into the organ of origin to better mimic the natural tumor microenvironment and metastatic progression.
-
Xenograft Models: Human cancer cells are implanted into immunodeficient mice. These models are useful for assessing the direct anti-tumor effects of the drug on human tumors.
-
-
Tumor Growth Measurement: Tumor volume is typically measured using calipers. In models with luciferase-expressing cancer cells, tumor burden can be monitored non-invasively using bioluminescence imaging.
-
Immunohistochemistry (IHC): Tumor tissues are sectioned and stained with antibodies to assess the expression and localization of specific proteins, such as markers for immune cell infiltration (e.g., CD4, CD8) or fibrosis.
Conclusion
Both this compound and vactosertib are promising TGF-β receptor I inhibitors with demonstrated preclinical and clinical activity across a range of cancer types. While a direct comparative efficacy study is not yet available, the existing data suggests that both compounds effectively inhibit the TGF-β signaling pathway and exert anti-tumor effects, both as monotherapies and in combination with other anti-cancer agents. The choice between these inhibitors for future clinical development or research applications may depend on the specific cancer type, the combination therapy strategy, and the evolving safety and efficacy profiles from ongoing and future clinical trials. Further investigation is warranted to delineate the specific contexts in which each of these potent TGF-β inhibitors may provide the greatest therapeutic benefit.
References
- 1. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]
- 2. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Vactosertib | C22H18FN7 | CID 54766013 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective ALK5 Inhibitors for Researchers
For scientists and professionals in drug development, the transforming growth factor-beta (TGF-β) signaling pathway represents a critical target in various pathologies, including cancer and fibrosis. A key mediator in this pathway is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). The development of small molecule inhibitors targeting ALK5 has therefore become a significant area of therapeutic research. This guide provides an objective, data-driven comparison of four prominent selective ALK5 inhibitors: SB431542, A-83-01, GW788388, and LY2109761.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the biochemical potency and selectivity of the four ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency. Selectivity is crucial to minimize off-target effects, and data against other kinases are provided where available.
| Inhibitor | ALK5 IC50 (nM) | ALK4 IC50 (nM) | ALK7 IC50 (nM) | Other Kinase IC50 (nM) | Reference(s) |
| SB431542 | 94 | 140 | ~2000 | p38 MAPK: >10,000 | [1][2][3] |
| A-83-01 | 12 | 45 | 7.5 | Weakly inhibits ALK1, ALK2, ALK3, ALK6, and MAPK | [4][5][6][7] |
| GW788388 | 18 | - | - | Inhibits TGF-β type II receptor; does not inhibit BMP type II receptor | [8][9][10] |
| LY2109761 | 38 (Ki) | - | 300 (Ki, TβRII) | Sapk2a (89% inhibition at 10 µM), MKK6 (80% at 10 µM), Lck (69% at 10 µM) | [11][12][13] |
Visualizing the TGF-β/ALK5 Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway, highlighting the central role of ALK5. TGF-β ligand binding to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3, which subsequently form a complex with Smad4 and translocate to the nucleus to regulate target gene transcription. Selective ALK5 inhibitors act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and halting the downstream signaling cascade.
Caption: The TGF-β/ALK5 signaling pathway and the point of inhibition.
Experimental Methodologies
Objective comparison of ALK5 inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.
-
Principle: A radiometric assay is commonly used, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate by the kinase.
-
Reagents:
-
Recombinant human ALK5 kinase domain (e.g., GST-tagged).
-
Kinase substrate (e.g., recombinant Smad3).
-
[γ-³³P]ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitors (serial dilutions).
-
-
Procedure:
-
The kinase, substrate, and test inhibitor are pre-incubated in the kinase assay buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically kept at or below the Km for ATP to ensure sensitive detection of ATP-competitive inhibitors.[14]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³³P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular TGF-β Reporter Assay
This assay measures the inhibitory effect of a compound on the TGF-β signaling pathway within a cellular context.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing Smad-binding elements (SBEs). Inhibition of the TGF-β pathway leads to a decrease in luciferase expression.
-
Materials:
-
A suitable cell line (e.g., HEK293T, HaCaT) transiently or stably transfected with an SBE-luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Recombinant human TGF-β1.
-
Test inhibitors (serial dilutions).
-
Dual-luciferase reporter assay system.
-
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with serial dilutions of the test inhibitor for a specified time (e.g., 1 hour).
-
Cells are then stimulated with a constant concentration of TGF-β1 (e.g., 5 ng/mL) and incubated for an additional period (e.g., 16-24 hours).
-
The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
IC50 values are determined by plotting the normalized luciferase activity against the inhibitor concentration.
-
Western Blot Analysis of Smad2/3 Phosphorylation
This method directly assesses the phosphorylation status of the immediate downstream targets of ALK5, Smad2 and Smad3.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A phospho-specific antibody is used to detect the phosphorylated forms of Smad2 and Smad3.
-
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549).
-
Recombinant human TGF-β1.
-
Test inhibitors.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Smad2/3 (Ser465/467), anti-total Smad2/3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are serum-starved and then pre-treated with the inhibitor for 1 hour.
-
Cells are stimulated with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with the primary antibody overnight.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the phospho-Smad2/3 bands is quantified and normalized to the total Smad2/3 and the loading control.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comprehensive evaluation of a novel selective ALK5 inhibitor, from initial biochemical screening to cellular and functional assays.
Caption: A typical experimental workflow for ALK5 inhibitor evaluation.
References
- 1. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. 亞旭生物科技 [abscience.com.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 83-01 (ALK5 Inhibitor IV) | ALK inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. epitopeptide.com [epitopeptide.com]
- 14. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
LY3200882: A New Generation of TGF-β Inhibition Surpassing First-Generation Compounds
In the landscape of transforming growth factor-beta (TGF-β) signaling inhibitors, the next-generation compound LY3200882 demonstrates significant advantages in potency, selectivity, and overall preclinical profile compared to its first-generation predecessors, such as galunisertib (LY2157299). These improvements translate to potentially enhanced therapeutic efficacy and a better safety profile in clinical applications.
Enhanced Potency and Selectivity
This compound is a highly potent and selective small molecule inhibitor of the TGF-β receptor type 1 (TGFβRI) kinase. Preclinical data have established its superiority over galunisertib in terms of pharmacokinetic, pharmacodynamic, and toxicological profiles.
One of the key advantages of this compound is its increased potency. While direct head-to-head comparative studies with detailed statistical analysis are not publicly available, reported IC50 values for inhibiting the target kinase indicate a higher potency for this compound.
| Compound | Target | IC50 (nM) |
| This compound | ALK5 (TGFβRI) | 38.2 |
| Galunisertib | TGF-βRI | 56 |
| ALK5 (TGFβRI) | 172 | |
| ALK4 | 77.7 |
Note: IC50 values are from different sources and may not be directly comparable due to variations in experimental conditions.
This enhanced potency allows for lower effective concentrations of the drug, which can contribute to a more favorable safety profile by minimizing off-target effects.
Superior Preclinical Performance
Preclinical studies have consistently highlighted the superiority of this compound. It has been shown to induce durable tumor regression in preclinical models and demonstrates immunomodulatory effects by promoting T-cell proliferation. Furthermore, its combination with anti-PD-L1 inhibitors has shown promising anti-tumor activity.
Visualizing the Mechanism of Action
The TGF-β signaling pathway plays a crucial role in tumor progression by promoting cell proliferation, invasion, and suppressing the immune system. Both this compound and first-generation inhibitors target the TGFβRI kinase, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the TGF-β signaling pathway by targeting TGF-βRI (ALK5).
Experimental Protocols
To assess the efficacy and superiority of TGF-β inhibitors like this compound, several key experiments are performed. Below are detailed methodologies for these assays.
TGF-β Receptor I (TGFβRI) Kinase Inhibition Assay
This assay is fundamental in determining the potency of an inhibitor against its target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against TGFβRI kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human TGFβRI (ALK5) kinase domain, biotinylated substrate peptide, ATP, kinase buffer, and a detection system (e.g., HTRF or luminescence-based).
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound or galunisertib).
-
In a microplate, add the TGFβRI enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Measure the signal, which is proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the IC50 of a TGF-βRI inhibitor.
pSMAD2 ELISA
This assay measures the phosphorylation of SMAD2, a key downstream effector of TGF-β signaling, to assess the cellular activity of the inhibitor.
Objective: To quantify the level of phosphorylated SMAD2 (pSMAD2) in cells treated with a TGF-β inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT or A549) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 2-4 hours.
-
Pre-treat the cells with various concentrations of the TGF-β inhibitor for 1 hour.
-
Stimulate the cells with TGF-β1 for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for total SMAD2.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody specific for pSMAD2, conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the colorimetric or chemiluminescent signal.
-
-
Data Analysis: Normalize the pSMAD2 signal to the total protein concentration. Compare the pSMAD2 levels in inhibitor-treated cells to the TGF-β1 stimulated control.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the inhibitor on TGF-β-induced cell migration, a critical process in cancer metastasis.
Objective: To assess the ability of a TGF-β inhibitor to block TGF-β-induced cell migration.
Methodology:
-
Cell Culture and Monolayer Formation:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip or a specialized wound-making tool.
-
Wash the wells to remove detached cells.
-
-
Treatment and Imaging:
-
Add media containing TGF-β1 and different concentrations of the inhibitor to the wells.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 8-12 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each treatment condition.
-
Compare the wound closure in inhibitor-treated wells to the TGF-β1 stimulated control.
-
Caption: Workflow for assessing the effect of an inhibitor on cell migration.
A Comparative Analysis of LY3200882 and Trabedersen: Two Approaches to Targeting TGF-β in Oncology
In the landscape of precision oncology, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical, albeit complex, target. Overexpressed in a variety of malignancies, TGF-β plays a paradoxical role, acting as a tumor suppressor in the early stages of cancer while promoting tumor progression, metastasis, and immune evasion in advanced disease. This dual functionality has spurred the development of therapeutic agents aimed at modulating its activity. This guide provides a detailed comparative analysis of two distinct investigational drugs targeting the TGF-β pathway: LY3200882, a small molecule inhibitor of the TGF-β receptor 1 (TGFβRI), and trabedersen, an antisense oligonucleotide designed to inhibit the production of TGF-β2.
This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two agents, supported by available preclinical and clinical data. We will delve into their mechanisms of action, summarize quantitative data from key clinical trials in structured tables, and provide an overview of the experimental protocols employed in these studies.
At a Glance: this compound vs. Trabedersen
| Feature | This compound | Trabedersen (AP 12009) |
| Drug Class | Small molecule inhibitor | Antisense oligodeoxynucleotide |
| Target | TGF-β receptor type 1 (TGFβRI/ALK5) kinase domain | TGF-β2 mRNA |
| Mechanism of Action | ATP-competitive inhibition of TGFβRI, blocking downstream SMAD phosphorylation.[1][2] | Binds to TGF-β2 mRNA, preventing protein translation and thereby reducing TGF-β2 protein levels.[3][4] |
| Administration | Oral[5][6] | Intravenous or intratumoral[7][8] |
| Key Investigated Cancers | Pancreatic cancer, glioma, solid tumors.[9][10] | High-grade glioma, pancreatic cancer, malignant melanoma, colorectal cancer.[3][11] |
Mechanism of Action: A Tale of Two Strategies
This compound and trabedersen employ fundamentally different strategies to disrupt the TGF-β signaling cascade. This compound acts downstream by directly inhibiting the catalytic activity of the TGF-β receptor type 1 (TGFβRI), a crucial kinase for signal transduction. By competing with ATP for binding to the kinase domain, this compound effectively prevents the phosphorylation of downstream effector proteins, SMAD2 and SMAD3, thereby halting the signaling cascade.[1][2]
Trabedersen, on the other hand, intervenes at the genetic level. As an antisense oligonucleotide, its sequence is complementary to the messenger RNA (mRNA) of TGF-β2. This binding event leads to the degradation of the TGF-β2 mRNA, thereby inhibiting the synthesis of the TGF-β2 protein.[3][4] This approach is highly specific for the TGF-β2 isoform.
Clinical Development and Efficacy
Both this compound and trabedersen have been evaluated in clinical trials for various advanced cancers. The following tables summarize the key efficacy and safety data from notable studies.
This compound: Phase I Clinical Trial (NCT02937272)
This first-in-human, multicenter study evaluated this compound as a monotherapy and in combination with other anticancer agents in patients with advanced cancer.[9][10]
Table 1: Efficacy and Safety of this compound in Advanced Cancers
| Indication | Treatment Arm | Number of Patients | Efficacy Results | Key Adverse Events (this compound-related) |
| Grade 4 Glioma | This compound Monotherapy or with PD-L1 inhibitor | - | 4 patients had durable partial responses (PR) | - |
| Advanced Pancreatic Cancer (treatment-naïve) | This compound + Gemcitabine + Nab-paclitaxel | 12 | 6 PR, 3 Stable Disease (SD); 75% Disease Control Rate (DCR)[10] | Grade 3 toxicities were observed only in combination therapy arms. One patient experienced cardiovascular toxicity.[10] |
| Overall (Monotherapy and Combination) | This compound | 139 | Recommended Phase 2 Dose (RP2D) established at 50 mg BID (2 weeks on/2 weeks off) and 35 mg BID (3 weeks on/1 week off).[10] | 39.6% of patients experienced this compound-related treatment-emergent adverse events (TEAEs).[10] |
Trabedersen: Clinical Trials in Glioma and Pancreatic Cancer
Trabedersen has been investigated in several clinical trials, with notable results in high-grade glioma and pancreatic cancer.
Table 2: Efficacy and Safety of Trabedersen in High-Grade Glioma (Phase IIb)
| Patient Population | Treatment Arm | Number of Patients | 14-Month Tumor Control Rate | 2-Year Survival Rate | Median Overall Survival (OS) | Drug-Related Adverse Events |
| Anaplastic Astrocytoma (AA) | 10 µM Trabedersen | - | Statistically significant benefit vs. chemotherapy (p=0.0032)[7] | Trend for superiority vs. chemotherapy (p=0.10)[7] | 39.1 months (not significant)[7] | 27%[7] |
| AA | 80 µM Trabedersen | - | - | - | 35.2 months (not significant)[7] | 43%[7] |
| AA | Standard Chemotherapy | - | - | - | 21.7 months[7] | 64%[7] |
Table 3: Efficacy and Safety of Trabedersen in Advanced Pancreatic Cancer (Phase I/II)
| Patient Population | Treatment Arm | Number of Patients (Pancreatic Cancer) | Median Overall Survival (OS) | Key Adverse Events |
| Advanced Pancreatic Cancer (2nd to 4th-line) | Trabedersen (140 mg/m²/day) | 9 (in the 2nd-line cohort) | 13.4 months[1] | Non-serious and transient thrombocytopenia.[1] Two possibly related serious adverse events (gastrointestinal hemorrhage and pyrexia) were reported in the overall study population of 61 patients.[1] |
Experimental Protocols: A Closer Look
Understanding the methodologies of the key clinical trials is crucial for interpreting the presented data.
This compound: First-in-Human Phase I Study (NCT02937272)
-
Study Design: This was a multicenter, open-label, dose-escalation study with expansion cohorts.[10]
-
Patient Population: Patients with advanced solid tumors, including grade 4 glioma and treatment-naïve advanced pancreatic cancer.[10]
-
Dosing Regimen: this compound was administered orally. The dose-escalation phase determined the recommended phase II dose (RP2D). Two schedules were established: 50 mg twice daily for 2 weeks on, 2 weeks off, and 35 mg twice daily for 3 weeks on, 1 week off.[10] In the pancreatic cancer arm, this compound was combined with standard-of-care gemcitabine and nab-paclitaxel.[10]
-
Endpoints: The primary endpoints were to determine the safety, tolerability, and RP2D of this compound. Secondary endpoints included pharmacokinetics, pharmacodynamics, and preliminary antitumor activity.[10]
Trabedersen: Phase IIb Study in High-Grade Glioma
-
Study Design: A randomized, open-label, active-controlled, dose-finding study.[7]
-
Patient Population: Patients with recurrent or refractory anaplastic astrocytoma (AA) or glioblastoma multiforme (GBM).[7]
-
Dosing Regimen: Patients were randomized to receive trabedersen at 10 µM or 80 µM administered intratumorally via convection-enhanced delivery (CED), or standard chemotherapy (temozolomide or procarbazine/lomustine/vincristine).[7]
-
Endpoints: The primary endpoint was the 6-month tumor control rate. Secondary endpoints included response at later time points, overall survival, and safety.[7]
Preclinical Evidence
Preclinical studies for both agents laid the groundwork for their clinical investigation. In preclinical tumor models, this compound demonstrated potent anti-tumor activity, particularly in triple-negative breast cancer, where its efficacy was correlated with an increase in tumor-infiltrating lymphocytes.[1] It also showed anti-metastatic activity and synergistic effects when combined with checkpoint inhibitors.[1]
Preclinical work on trabedersen showed that it effectively reduced the secretion of TGF-β2 in cultured tumor cells and exhibited antitumor activity.[8] In an orthotopic mouse model of metastatic pancreatic cancer, trabedersen significantly reduced tumor growth, lymph node metastasis, and angiogenesis.[12]
Discussion and Future Directions
This compound and trabedersen represent two innovative and distinct approaches to targeting the pro-tumorigenic effects of TGF-β signaling. This compound, as a small molecule inhibitor of TGFβRI, offers the convenience of oral administration and targets a central node in the signaling pathway. The preliminary efficacy data, particularly in combination with chemotherapy for pancreatic cancer, are encouraging.[10]
Trabedersen, with its antisense mechanism, provides a highly specific way to target the TGF-β2 isoform. The long-term survival benefits observed in a subset of high-grade glioma patients in the Phase IIb study are noteworthy and suggest a potential for durable responses.[7]
A direct head-to-head comparison of these two agents is not available, and any cross-trial comparisons should be made with caution due to differences in study populations, designs, and endpoints. The choice of which agent might be more suitable for a particular cancer type could depend on the specific role of different TGF-β isoforms and the broader context of the tumor microenvironment.
Future research will likely focus on several key areas:
-
Combination Therapies: Both agents have shown promise in combination with other therapies, including chemotherapy and immunotherapy. Further exploration of synergistic combinations is warranted.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to either this compound or trabedersen will be crucial for their successful clinical development.
-
Understanding Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance will be key to developing strategies to overcome it.
References
- 1. ascopubs.org [ascopubs.org]
- 2. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 6. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor trabedersen: results of a randomized and controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. TGF-Beta signaling - My Cancer Genome [mycancergenome.org]
- 10. Final results of a phase I/II study in patients with pancreatic cancer, malignant melanoma, and colorectal carcinoma with trabedersen. - ASCO [asco.org]
- 11. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trabedersen, a TGFbeta2-specific antisense oligonucleotide for the treatment of malignant gliomas and other tumors overexpressing TGFbeta2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of LY3200882 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of LY3200882, a potent and selective small molecule inhibitor of Transforming Growth Factor-Beta Receptor I (TGF-βRI), in combination with immunotherapy, particularly PD-L1 checkpoint inhibitors. The objective is to present the synergistic anti-tumor effects supported by available preclinical and clinical data, alongside detailed experimental methodologies.
Mechanism of Action and Rationale for Combination Therapy
This compound functions as an ATP-competitive inhibitor of the serine-threonine kinase domain of TGF-βRI.[1] The TGF-β signaling pathway is a critical regulator of the tumor microenvironment, often promoting immunosuppression in advanced cancers.[2] By inhibiting TGF-βRI, this compound can reverse this immunosuppressive landscape, thereby enhancing the efficacy of immunotherapies such as anti-PD-L1 antibodies. The combination of this compound with a PD-L1 inhibitor is hypothesized to create a more favorable tumor microenvironment for anti-tumor immune responses, leading to enhanced tumor growth inhibition and improved survival. Preclinical studies have shown that this combination leads to combinatorial anti-tumor benefits.[3]
Preclinical Synergistic Effects: this compound and Anti-PD-L1 Antibody
Preclinical investigations in a syngeneic CT26 colon carcinoma mouse model have demonstrated the synergistic anti-tumor activity of this compound in combination with an anti-PD-L1 antibody.[1][4] While specific quantitative data from the definitive study on this compound in the CT26 model is not publicly available in full, data from a similar TGF-βRI inhibitor, LY364947, in a comparable MC38 colon adenocarcinoma model, illustrates the expected synergistic outcomes.
Tumor Growth Inhibition and Survival
The combination of a TGF-βRI inhibitor with an anti-PD-L1 monoclonal antibody resulted in superior anti-tumor efficacy and improved long-term survival compared to either monotherapy in the MC38 model.[5][6]
| Treatment Group | Median Survival (Days) | Long-Term Survival Rate | Tumor Growth Delay |
| Vehicle Control | ~20 | 0% | - |
| Anti-PD-L1 mAb | ~30 | ~25% | Significant |
| TGF-βRI Inhibitor (LY364947) | ~22 | 0% | Not Significant |
| Combination Therapy | >40 | ~60% | Strongest Therapeutic Efficacy |
Table 1: Illustrative preclinical efficacy of a TGF-βRI inhibitor (LY364947) with an anti-PD-L1 antibody in a syngeneic colon cancer model. Data adapted from[5][6].
Enhanced Anti-Tumor Immune Response
The synergistic effect of the combination therapy is associated with an enhanced anti-tumor immune response within the tumor microenvironment. This is characterized by an increased infiltration of cytotoxic T lymphocytes (CTLs), which are crucial for tumor cell killing.[5][6]
| Treatment Group | Change in CD8+ T Cell Infiltration |
| Vehicle Control | Baseline |
| Anti-PD-L1 mAb | Moderate Increase |
| TGF-βRI Inhibitor (LY364947) | No Significant Change |
| Combination Therapy | Significant Increase |
Table 2: Illustrative changes in tumor-infiltrating CD8+ T cells with a TGF-βRI inhibitor (LY364947) and anti-PD-L1 antibody combination. Data adapted from[5][6].
Clinical Evaluation: First-in-Human Phase I Trial (NCT02937272)
A first-in-human, multicenter, open-label Phase I study evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents, including the anti-PD-L1 antibody LY3300054.[4][7]
Efficacy in Combination with an Anti-PD-L1 Inhibitor
The study included a dose-escalation arm for this compound in combination with LY3300054 in patients with advanced solid tumors.[4] While the primary focus of the publication was on chemotherapy combinations, the study reported a durable partial response (PR) in one patient with grade 4 glioma treated with the this compound and LY3300054 combination.[4][7]
| Patient Population | Combination Regimen | Number of Patients | Objective Response |
| Grade 4 Glioma | This compound + LY3300054 | Not specified in detail | 1 Partial Response |
Table 3: Preliminary clinical activity of this compound in combination with an anti-PD-L1 antibody. Data from[4][7].
Experimental Protocols
Preclinical In Vivo Syngeneic Tumor Model
A representative protocol for evaluating the synergistic effects of a TGF-βRI inhibitor and an anti-PD-L1 antibody in a syngeneic mouse model is as follows:
-
Cell Line and Animal Model: CT26 colon carcinoma cells are implanted subcutaneously into the flank of BALB/c mice.
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) this compound monotherapy, (3) Anti-PD-L1 antibody monotherapy, and (4) this compound and anti-PD-L1 antibody combination therapy.
-
Dosing Regimen:
-
This compound: Administered orally, daily at a specified dose (e.g., 10 mg/kg).
-
Anti-PD-L1 Antibody: Administered intraperitoneally, twice a week at a specified dose (e.g., 200 µg per mouse).
-
-
Efficacy Endpoints:
-
Tumor volume is measured two to three times per week.
-
Overall survival is monitored.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors are harvested for analysis of tumor-infiltrating lymphocytes by flow cytometry.
-
Spleens and lymph nodes may also be collected for immune cell profiling.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically dissociated into a single-cell suspension.
-
Staining: The cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel would include markers for:
-
T cells (CD3, CD4, CD8)
-
Regulatory T cells (FoxP3)
-
Myeloid-derived suppressor cells (MDSCs) (CD11b, Gr-1)
-
Macrophages (F4/80)
-
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, and the data is processed to quantify the percentage and absolute number of different immune cell subsets within the tumor microenvironment.
Visualizing the Synergy
The following diagrams illustrate the underlying mechanisms and experimental design for assessing the synergistic effects of this compound and immunotherapy.
Caption: TGF-β and PD-L1 pathway inhibition synergy.
Caption: Preclinical evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β: A novel predictor and target for anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TGF-β Inhibitors: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in a range of diseases, most notably cancer and fibrosis, making it a prime target for therapeutic intervention.[2][3] A variety of inhibitors targeting this pathway are in different stages of preclinical and clinical development.[4] This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of three prominent TGF-β inhibitors: Galunisertib, Vactosertib, and Fresolimumab, supported by experimental data to aid researchers in their drug development endeavors.
Overview of Compared TGF-β Inhibitors
-
Galunisertib (LY2157299): A small molecule inhibitor of the TGF-β receptor type I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[2]
-
Vactosertib (TEW-7197): Another potent and selective small molecule inhibitor of ALK5.[5]
-
Fresolimumab (GC1008): A human monoclonal antibody that neutralizes all three isoforms of TGF-β (TGF-β1, TGF-β2, and TGF-β3).[6]
Pharmacokinetic Comparison
The pharmacokinetic profiles of Galunisertib and Vactosertib, both orally administered small molecules, show rapid absorption and relatively short half-lives. In contrast, Fresolimumab, a monoclonal antibody administered intravenously, exhibits a much longer half-life, typical for biologic drugs.
| Parameter | Galunisertib (LY2157299) | Vactosertib (TEW-7197) | Fresolimumab (GC1008) |
| Administration | Oral | Oral | Intravenous |
| Half-life (t1/2) | ~8 hours[7] | ~3.2 hours[8] | ~14-21.7 days[6][9] |
| Time to Max. Concentration (Tmax) | 0.5 - 2 hours[7] | ~1.2 hours[8] | Not applicable (IV) |
| Apparent Clearance (CL/F) | Between-subject variance of 47%[7] | Median: 29 L/h[8] | Dose-independent[10] |
| Apparent Volume of Distribution (Vc/F) | - | Median: 133 L[8] | - |
Pharmacodynamic Comparison
The pharmacodynamic activity of these inhibitors is primarily assessed by their ability to inhibit the TGF-β signaling pathway. For small molecule inhibitors like Galunisertib and Vactosertib, this is often quantified by their half-maximal inhibitory concentration (IC50) against the ALK5 kinase. For Fresolimumab, its potency is determined by its binding affinity (dissociation constant, Kd) to the TGF-β ligands. A common biomarker used to measure target engagement in both preclinical and clinical settings is the level of phosphorylated SMAD2 (pSMAD2), a key downstream signaling molecule.[11]
| Parameter | Galunisertib (LY2157299) | Vactosertib (TEW-7197) | Fresolimumab (GC1008) |
| Mechanism of Action | ALK5 Kinase Inhibitor | ALK5 Kinase Inhibitor | Neutralizing Antibody |
| Target | TGF-β Receptor I (ALK5) | TGF-β Receptor I (ALK5) | TGF-β1, β2, β3 Ligands |
| IC50 (ALK5) | 56 nM[1] | 11 nM[1] | Not Applicable |
| Dissociation Constant (Kd) | Not Applicable | Not Applicable | TGF-β1: 1.8 nMTGF-β2: 2.8 nMTGF-β3: 1.4 nM[10] |
| Key Pharmacodynamic Biomarker | Inhibition of pSMAD2 | Inhibition of pSMAD2 | Reduction of free TGF-β, downstream pSMAD2 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: TGF-β signaling pathway and points of inhibition.
References
- 1. abmole.com [abmole.com]
- 2. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 3. TGF-β Inhibitors Clinical Trial Pipeline Accelerates as 25+ [globenewswire.com]
- 4. Advances and Challenges in Targeting TGF-β Isoforms for Therapeutic Intervention of Cancer: A Mechanism-Based Perspective [mdpi.com]
- 5. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of GC1008 (Fresolimumab): A Human Anti-Transforming Growth Factor-Beta (TGFβ) Monoclonal Antibody in Patients with Advanced Malignant Melanoma or Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic characteristics of vactosertib, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1, single-dose study of fresolimumab, an anti-TGF-β antibody, in treatment-resistant primary focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Biomarker and pharmacodynamic activity of the transforming growth factor‐beta (TGFβ) inhibitor SAR439459 as monotherapy and in combination with cemiplimab in a phase I clinical study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of LY3200882: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TGF-β receptor I (TGFβRI) inhibitor LY3200882 with other alternatives, supported by experimental data from published studies. The information is presented to facilitate independent validation and further investigation of this next-generation therapeutic agent.
This compound is a potent and highly selective small molecule inhibitor of the transforming growth factor-beta receptor type 1 (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] It functions as an ATP-competitive inhibitor, effectively blocking the TGFβ-mediated phosphorylation of SMAD proteins, a critical step in the canonical TGF-β signaling pathway.[1] Preclinical and early clinical studies have demonstrated its potential as an anti-tumor and anti-metastatic agent, particularly in triple-negative breast cancer and in combination with checkpoint inhibitors.[1][2][3] This guide offers a detailed comparison of this compound with its predecessor, galunisertib (LY2157299), and another notable TGFβRI inhibitor, vactosertib (TEW-7197).
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its alternatives based on published in vitro and in vivo studies.
Table 1: In Vitro Potency of TGFβRI Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | TGFβRI/ALK5 | Not explicitly stated in provided search results | Not explicitly stated in provided search results |
| Galunisertib (LY2157299) | TGFβRI/ALK5 | 172 | KINOMEscan |
| Vactosertib (TEW-7197) | ALK5 | 11 | Not explicitly stated in provided search results |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target(s) | Other Notable Off-Target Kinases (IC50/Ki in nM) |
| This compound | TGFβRI/ALK5 | Data not available in a comprehensive panel from the provided search results. Described as more selective than galunisertib.[2][4] |
| Galunisertib (LY2157299) | TGFβRI/ALK5 (172) | TGFβRII (210), ALK4/ACVR1B (80), ACVR2B (690), ALK6/BMPR1B (470)[5] |
| Vactosertib (TEW-7197) | ALK5 (11) | Data not available in a comprehensive panel from the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published findings. Below are representative protocols for key experiments cited in the evaluation of this compound and similar inhibitors.
SMAD Phosphorylation Assay (Western Blot)
This protocol outlines the general steps for assessing the inhibition of TGFβ-induced SMAD2 phosphorylation.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., 4T1 murine breast cancer cells) in appropriate culture medium and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of the TGFβRI inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD2 or a housekeeping protein like GAPDH or β-actin.
In Vivo Tumor Growth and Metastasis Model (Orthotopic 4T1-LP)
This protocol describes a typical experimental workflow for evaluating the in vivo efficacy of a TGFβRI inhibitor in a syngeneic mouse model of breast cancer.
1. Animal Model and Cell Line:
-
Use female BALB/c mice, typically 6-8 weeks old.
-
Utilize the 4T1-LP (luciferase-expressing) murine mammary carcinoma cell line, which is highly tumorigenic and metastatic.
2. Tumor Cell Implantation:
-
Culture 4T1-LP cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS.
-
Inject a specific number of cells (e.g., 1 x 10^5 to 1 x 10^6) orthotopically into the mammary fat pad of each mouse.
3. Treatment Protocol:
-
Once the primary tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control via the appropriate route (e.g., oral gavage). The dosing regimen from preclinical studies often involves twice-daily administration.[3]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculating the tumor volume.
-
Monitor the general health and body weight of the mice throughout the study.
4. Assessment of Metastasis:
-
Use an in vivo imaging system (IVIS) to monitor the luciferase signal from the 4T1-LP cells, which indicates the presence and burden of metastatic lesions in distant organs like the lungs, liver, and bone.
-
At the end of the study, euthanize the mice and harvest the primary tumor and metastatic organs for further analysis.
-
Metastatic burden can be quantified by ex vivo imaging of organs, histological analysis (e.g., H&E staining), or by dissociating the tissues and performing a clonogenic assay to count metastatic cells.
5. Analysis of the Tumor Microenvironment:
-
Excised tumors can be processed for immunohistochemistry or flow cytometry to analyze the infiltration of immune cells, such as CD8+ T cells, which is a known effect of TGF-β inhibition.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of this compound and the experimental procedures used in its evaluation.
Caption: TGF-β signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing SMAD phosphorylation.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-In-Human Phase I Study of a Next-Generation, Oral, TGFβ Receptor 1 Inhibitor, this compound, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY3200882: A Guide for Laboratory Professionals
For Immediate Implementation: As a potent, orally active TGF-β receptor type 1 (ALK5) inhibitor with antineoplastic properties, LY3200882 requires stringent disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4] Due to its cytotoxic potential, all waste contaminated with this compound must be treated as hazardous chemotherapeutic waste. Adherence to these guidelines is critical for minimizing exposure risks and maintaining regulatory compliance.
Essential Safety and Handling Precautions
Before commencing any procedure that involves this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully familiar with institutional and local regulations for handling cytotoxic compounds.
Personal Protective Equipment (PPE): A non-negotiable requirement is the use of appropriate PPE. This includes, but is not limited to:
-
Double chemotherapy gloves
-
A disposable gown
-
Safety goggles or a face shield
-
A respiratory mask, especially when handling the powdered form
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to prevent aerosolization and contamination of the surrounding laboratory space.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it must be systematic to prevent cross-contamination and ensure that all waste streams are correctly segregated.
Step 1: Waste Segregation at the Point of Generation
Immediately upon use, all materials contaminated with this compound must be segregated from regular laboratory trash. Do not mix chemotherapeutic waste with other types of waste.[5][6]
Step 2: Containerization of Waste
The type of waste dictates the type of container to be used:
-
Solid Waste: Items such as contaminated gloves, gowns, bench paper, and plasticware should be placed in a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag.[6][7] This container must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a sealed, leak-proof, and shatter-resistant container. This container must also be clearly labeled with "Chemotherapeutic Waste" and a full chemical inventory. Do not dispose of liquid chemotherapeutic waste down the drain.[6]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container specifically for chemotherapeutic sharps. These containers are typically yellow.[6][8]
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Chemotherapeutic Waste"
-
The name of the principal investigator and the laboratory location
-
The chemical contents (i.e., this compound and any solvents)
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by authorized hazardous waste personnel.
Step 4: Waste Collection and Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[5][6] These specialized services will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, which typically involves high-temperature incineration.
Quantitative Data Summary for Disposal
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes the general requirements for antineoplastic agents, which should be applied to this compound waste.
| Waste Type | Container Specification | Labeling Requirement | Disposal Method |
| Solid Waste (Gloves, Gowns, etc.) | Leak-proof, puncture-resistant container with a yellow chemotherapy waste bag. | "Chemotherapeutic Waste" / "Cytotoxic Waste" | High-temperature incineration via a certified hazardous waste facility. |
| Liquid Waste (Unused solutions) | Sealed, leak-proof, shatter-resistant chemical waste container. | "Hazardous Waste," with full chemical inventory. | High-temperature incineration via a certified hazardous waste facility. |
| Sharps Waste (Needles, Syringes) | Puncture-proof, yellow sharps container for chemotherapeutic agents. | "Chemotherapeutic Sharps" / "Cytotoxic Sharps" | High-temperature incineration via a certified hazardous waste facility. |
Experimental Protocols Referenced
The disposal procedures outlined above are based on established guidelines for the management of cytotoxic and antineoplastic waste from various occupational safety and health organizations.[5][6][7][8][9] These protocols are designed to minimize occupational exposure and environmental contamination.
Visual Guide to this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.
References
- 1. LY-3200882 - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. osha.gov [osha.gov]
- 8. pogo.ca [pogo.ca]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
